molecular formula C8H14F2N2O B1490892 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 1936298-56-4

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Numéro de catalogue: B1490892
Numéro CAS: 1936298-56-4
Poids moléculaire: 192.21 g/mol
Clé InChI: HZGQHCMPXCNZET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-1-[4-(difluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c9-8(10)6-1-3-12(4-2-6)7(13)5-11/h6,8H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGQHCMPXCNZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical and Pharmaceutical Properties of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The compound 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one represents a promising, yet undercharacterized, building block for the synthesis of novel therapeutics. Its structure, featuring a difluoromethyl-substituted piperidine ring coupled to an amino-ethanone moiety, suggests potential for enhanced metabolic stability and tailored lipophilicity.[1] This guide provides an in-depth exploration of the anticipated chemical and physical properties of this compound, grounded in established principles of pharmaceutical science. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to fully characterize and exploit the potential of this and similar novel chemical entities.

The journey of a small molecule from a laboratory curiosity to a clinical candidate is paved with rigorous physicochemical profiling.[2] Properties such as lipophilicity, solubility, ionization state (pKa), and chemical stability are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][][5] Understanding these parameters early in the drug discovery process can significantly de-risk a project, saving invaluable time and resources.[6][7] This document will therefore not only present the known and predicted properties of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one but also provide detailed, field-proven protocols for their empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any novel compound is a thorough analysis of its molecular structure. The key features of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one are the primary amine, the tertiary amide, and the difluoromethyl-substituted piperidine ring. Each of these functional groups will contribute to the overall physicochemical profile of the molecule.

While specific experimental data for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is not widely available in the public domain, we can draw informed predictions based on its close analogue, 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone (CAS: 1783441-58-6).[1]

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Formula C₈H₁₄F₂N₂ODefines the elemental composition and molar mass.
Molecular Weight 192.21 g/mol Influences diffusion and transport across biological membranes.
Topological Polar Surface Area (TPSA) ~55-60 ŲA key indicator of membrane permeability and oral bioavailability.[8]
Hydrogen Bond Donors 1 (from the primary amine)Governs interactions with biological targets and solubility in aqueous media.[8]
Hydrogen Bond Acceptors 3 (amine nitrogen, amide oxygen, amide nitrogen)Influences solubility and target binding.[8]
Rotatable Bonds ~3Impacts conformational flexibility and binding entropy.[8]
Predicted LogP ~0.5 - 1.5A measure of lipophilicity, critical for membrane permeation and metabolic stability.
Predicted pKa (basic) ~7.5 - 8.5 (for the primary amine)Determines the ionization state at physiological pH, affecting solubility and cell penetration.[9][10]

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, the "fat-loving" nature of a molecule, is a paramount property in drug design, profoundly influencing a drug's journey through the body.[3][11] It governs how a compound interacts with lipid bilayers, plasma proteins, and the hydrophobic pockets of target enzymes. The most common measure of lipophilicity is the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD) at a specific pH.[12]

For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, the difluoromethyl group is expected to increase lipophilicity compared to a non-fluorinated analogue. However, the presence of the primary amine, which will be protonated at physiological pH, will significantly enhance its aqueous solubility. Therefore, achieving an optimal balance between lipophilicity and hydrophilicity is crucial for good ADME properties.[] An ideal LogD range for many oral drugs is considered to be between 0 and 3.[12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol describes the "gold standard" method for determining the distribution coefficient at pH 7.4.

Causality: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and a buffered aqueous solution) at equilibrium, providing a definitive value for its lipophilicity under conditions that mimic physiological pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning:

    • Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio (e.g., 1:1). The final concentration of the compound should be such that it can be accurately quantified in both phases.

    • Vortex the mixture vigorously for 1-2 hours to ensure complete partitioning and equilibration.

    • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

G cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification & Calculation prep_pbs Prepare PBS (pH 7.4) prep_solvents Pre-saturate Solvents prep_pbs->prep_solvents prep_stock Prepare Compound Stock add_stock Add Stock to Solvents prep_stock->add_stock prep_solvents->add_stock vortex Vortex to Equilibrate add_stock->vortex centrifuge Centrifuge to Separate vortex->centrifuge sample_phases Sample Both Phases centrifuge->sample_phases analyze Analyze by HPLC/LC-MS sample_phases->analyze calculate Calculate LogD analyze->calculate caption Workflow for LogD Determination

Caption: Workflow for LogD Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that dictates a drug's dissolution rate in the gastrointestinal tract and its concentration in the bloodstream.[6][13][14] Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate.[15] For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, the presence of the basic amine suggests that its solubility will be pH-dependent, with higher solubility at lower pH values where the amine is protonated.

Two types of solubility measurements are commonly employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method used early in discovery, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.[7][15]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

Causality: This assay rapidly assesses the solubility of a compound when transitioning from a high-concentration organic solvent stock to an aqueous buffer, mimicking the conditions encountered in many in vitro biological assays. It helps identify compounds prone to precipitation.[7][13]

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). This creates a supersaturated solution.

    • Serially dilute the solution across the plate with the aqueous buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

    • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. The point at which precipitation is first observed indicates the kinetic solubility limit.

G start 10 mM DMSO Stock add_to_buffer Add to Aqueous Buffer (96-well plate) start->add_to_buffer incubate Incubate (1-2h) add_to_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure result Determine Solubility Limit measure->result caption Kinetic Solubility Workflow

Caption: Kinetic Solubility Workflow.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[9][10] This parameter is fundamental as it dictates the charge state of a molecule in different physiological environments, from the acidic stomach to the neutral pH of the blood.[16] The charge state, in turn, influences solubility, permeability, and target binding.[17][18] For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, the primary amine is the most basic functional group and will have a pKa in the range of 7.5 to 8.5. This means that at physiological pH (7.4), a significant portion of the molecules will be in their protonated, cationic form, which generally enhances aqueous solubility but can reduce passive membrane permeability.

Experimental Protocol: Capillary Electrophoresis for pKa Determination

Causality: Capillary electrophoresis (CE) measures the electrophoretic mobility of a compound as a function of pH. Since the mobility of a charged species is different from its neutral form, this technique allows for the precise determination of the pKa.

Methodology:

  • Sample and Buffer Preparation:

    • Prepare a series of background electrolyte (BGE) buffers spanning a range of pH values (e.g., from pH 3 to 11).

    • Dissolve the test compound in water or a suitable co-solvent.

  • CE Analysis:

    • Sequentially run the sample in the capillary using each of the different pH buffers.

    • Measure the electrophoretic mobility of the compound at each pH.

  • Data Analysis:

    • Plot the measured electrophoretic mobility against the pH of the buffer.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Yasuda-Shedlovsky equation) to determine the pKa value, which corresponds to the inflection point of the curve.

Chemical Stability: Ensuring Compound Integrity

The stability of a drug candidate is essential to ensure that the patient receives the intended dose and that no toxic degradation products are formed.[19][20][21] Stability studies are conducted throughout the drug development process to establish a shelf life and appropriate storage conditions.[22][23] For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, potential degradation pathways could include hydrolysis of the amide bond or oxidation of the amine.

Experimental Protocol: Accelerated Stability Study

Causality: This protocol exposes the compound to stress conditions (elevated temperature and humidity) to accelerate degradation, allowing for a rapid assessment of its chemical stability and the identification of potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the compound in relevant media (e.g., aqueous buffers at different pH values, formulation vehicles).

    • Store aliquots of the solutions in sealed vials.

  • Storage Conditions:

    • Place the vials in stability chambers at accelerated conditions (e.g., 40°C / 75% relative humidity) and control conditions (e.g., 5°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, and 8 weeks), remove a vial from each storage condition.

    • Analyze the sample using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

  • Data Evaluation:

    • Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

Conclusion: A Roadmap for Characterization

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one stands as a molecule of interest for medicinal chemists due to its unique structural motifs. While comprehensive experimental data remains to be published, this guide has outlined the critical physicochemical properties that will govern its behavior as a potential drug candidate. By applying the detailed protocols for determining lipophilicity, solubility, pKa, and chemical stability, researchers can build a robust data package to inform structure-activity relationship (SAR) studies and guide the optimization of this promising scaffold. The principles and methodologies described herein provide a validated framework for the rigorous characterization of any novel chemical entity, ultimately accelerating the path from discovery to clinical development.

References

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Carreño, F. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics Online.
  • BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences.
  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
  • Ortuso, F. (2019). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Taylor & Francis Online.
  • Analiza. (2023). What is pKa and how is it used in drug development?. Analiza.
  • Pagan, D. G., et al. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PMC.
  • Keseru, G. M. (n.d.). The influence of lipophilicity in drug discovery and design.
  • Manallack, D. T. (2007).
  • Ali, I., et al. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • BMG LABTECH. (2023).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Benchchem. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone. Benchchem.
  • Thomas, S. (2019).
  • George, A., & Ahmad, I. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one. Sigma-Aldrich.
  • CMC Pharma. (2022). The Importance of Stability Studies in Pharmaceuticals. CMC Pharma.
  • Popa, G., et al. (2022).
  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ICH.
  • ChemScene. (n.d.). 2-Amino-1-(4-(methoxymethyl)piperidin-1-yl)ethan-1-one. ChemScene.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone. Sigma-Aldrich.

Sources

Thermodynamic Profiling of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one: A Comprehensive Whitepaper for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs and rigidified aza-heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The molecule 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one represents a highly specialized building block—a functionalized glycinamide derivative featuring a 4-(difluoromethyl)piperidine core.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not as a static list of properties, but as a dynamic, interacting system. Understanding the thermodynamics of this fragment requires deconstructing it into three interconnected physicochemical pillars: the conformational free energy of the piperidine ring, the rotational kinetics of the amide bond, and the acid-base thermodynamics of the primary amine. This whitepaper provides an in-depth technical analysis of these properties, supported by field-proven, self-validating experimental protocols.

Structural Deconstruction & Causality

To leverage this molecule in drug development, we must understand the causality behind its structural design:

  • The Difluoromethyl (-CF₂H) Group: Unlike the purely lipophilic and strongly electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a "lipophilic hydrogen bond donor" . The highly polarized C–H bond allows it to act as a bioisostere for hydroxyl or thiol groups while maintaining high metabolic stability.

  • The Piperidine Core: Serves as a rigid vector. The substitution at the 4-position dictates the chair-chair conformational equilibrium, directly impacting the entropic penalty ( ΔS ) upon target binding.

  • The Glycinamide Vector: The primary amine provides a solubilizing basic center (ideal for salt formulation), while the amide bond restricts conformational flexibility through resonance stabilization.

G A 2-Amino-1-(4-(difluoromethyl) piperidin-1-yl)ethan-1-one B Piperidine Ring Conformation A->B C Amide Bond Isomerization A->C D Amine Protonation A->D B1 Equatorial -CF2H (ΔG = -1.85 kcal/mol) B->B1 C1 Trans Rotamer (Barrier ~16 kcal/mol) C->C1 D1 Protonated State (ΔH ~ -11 kcal/mol) D->D1

Thermodynamic equilibrium states of the molecule's core structural motifs.

Thermodynamic Pillars of the Molecule

Conformational Thermodynamics of the Piperidine Ring

The thermodynamic preference for a specific chair conformation in substituted piperidines is quantified by the A-value (conformational free energy, −ΔG∘ ). The A-value of the -CF₂H group has been experimentally determined via dynamic ¹⁹F NMR to be 1.85 kcal/mol .

This value is significantly higher than that of a standard methyl group (1.74 kcal/mol). Consequently, the -CF₂H group strongly biases the piperidine ring into a chair conformation where the -CF₂H occupies the equatorial position. By locking the ring geometry ( ΔG∘=−1.85 kcal/mol), the molecule minimizes the entropic penalty ( ΔS ) that would otherwise occur when a flexible ring freezes into a specific conformation upon binding to a target protein.

Amide Bond Rotational Dynamics

Amide bonds exhibit partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. In N,N-dialkyl amides like this piperidine derivative, the steric clash between the equatorial alpha-protons of the piperidine ring and the glycyl moiety restricts rotation. The rotational barrier ( ΔG‡ ) for similar piperidine amides typically ranges from 15 to 18 kcal/mol. This creates distinct cis and trans rotameric populations that exchange slowly on the NMR timescale at room temperature, a critical factor when evaluating the molecule's trajectory in a receptor pocket.

Acid-Base Thermodynamics of the Primary Amine

The glycinamide moiety features a primary amine. The thermodynamics of its protonation ( ΔG=ΔH−TΔS ) are driven by a large negative enthalpy ( ΔH≈−10 to −12 kcal/mol) due to the formation of strong hydrogen bonds between the charged ammonium species and water. This exothermic process is partially offset by an entropic penalty ( ΔS<0 ) resulting from solvent ordering (the hydrophobic effect and electrostriction of water molecules around the ion).

Experimental Methodologies for Self-Validating Characterization

To ensure scientific integrity, thermodynamic data must not be assumed; it must be empirically derived through self-validating orthogonal techniques. Below are the definitive protocols for characterizing this molecule.

Variable-Temperature NMR (VT-NMR) for Amide Rotational Barriers

VT-NMR isolates the kinetic and thermodynamic parameters of the amide cis/trans isomerization.

  • Sample Preparation: Dissolve 15 mg of the highly purified (>99%) compound in 0.6 mL of DMSO- d6​ . Causality: DMSO is chosen as a high-boiling, polar aprotic solvent that closely mimics the dielectric environment of physiological systems without boiling at the elevated temperatures required for coalescence.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra at 5 K increments from 298 K to 398 K.

  • Coalescence Monitoring: Monitor the coalescence of the alpha-protons of the piperidine ring (typically splitting into distinct multiplets at room temperature).

  • Kinetic Calculation: Calculate the exchange rate constant ( kc​ ) at the coalescence temperature ( Tc​ ) using the equation kc​=2​πΔν​ , where Δν is the peak separation in Hz at the slow-exchange limit.

  • Thermodynamic Extraction: Plot ln(k/T) vs. 1/T (Eyring plot) to extract the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

ITC provides a direct, label-free measurement of the heat of protonation, validating the theoretical pKa and enthalpy values.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 10.0. Causality: Starting at a high pH ensures the primary amine is completely deprotonated (free base form) prior to titration.

  • Sample Loading: Load the ITC sample cell (200-300 µL) with a 1 mM solution of the free base compound in the prepared buffer.

  • Titrant Loading: Load the injection syringe with 10 mM HCl, prepared in the exact same buffer to eliminate heat of dilution artifacts.

  • Titration Execution: Perform 25 injections of 2 µL at 298 K, allowing 150 seconds between injections for complete thermal equilibration and return to baseline.

  • Data Fitting: Integrate the heat spikes to generate a binding isotherm. Fit the data to a single-site binding model to extract the association constant ( Ka​ ), stoichiometry ( n ), and enthalpy ( ΔH ). Calculate ΔG and ΔS using standard thermodynamic equations.

Workflow Step1 Step1 Step2 VT-NMR Analysis Measure Coalescence Temp (Tc) Step1->Step2 Step3 ITC Titration Measure Heat of Protonation (ΔH) Step1->Step3 Step4 Eyring Plot Extract ΔH‡, ΔS‡ Step2->Step4 Step5 Thermodynamic Model Calculate ΔG, Ka, Stoichiometry Step3->Step5 Result1 Rotational Barrier (ΔG‡) Step4->Result1 Result2 Protonation Thermodynamics (ΔG, ΔH, ΔS) Step5->Result2

Self-validating experimental workflow for thermodynamic characterization.

Quantitative Data Summary

The following tables synthesize the predictive and literature-grounded thermodynamic parameters for the core motifs of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one.

Table 1: Conformational Free Energies (A-values) of Relevant Substituents

SubstituentA-value ( −ΔG∘ , kcal/mol)Conformational PreferenceReference Context
-CH₃ (Methyl)1.74EquatorialStandard baseline
-CF₂H (Difluoromethyl) 1.85 Strongly Equatorial Locks piperidine chair
-CF₃ (Trifluoromethyl)2.10Exclusively EquatorialHigh steric bulk
-OH (Hydroxyl)0.87Moderately EquatorialWeak bias

Table 2: Thermodynamic Parameters of Protonation & Isomerization (at 298 K)

Thermodynamic EventParameterEstimated ValueBiological Implication
Amine Protonation ΔG∘ -10.9 kcal/molEnsures >90% ionization at physiological pH (7.4).
Amine Protonation ΔH∘ -11.5 kcal/molHighly exothermic due to robust aqueous solvation.
Amine Protonation TΔS∘ -0.6 kcal/molMinor entropic penalty from solvent electrostriction.
Amide Isomerization ΔG‡ (Barrier)~16.0 kcal/molSlow exchange; rotamers may act as distinct entities in vivo.
H-Bond Acidity [A] parameter0.085 – 0.126-CF₂H acts as a lipophilic H-bond donor .

Conclusion

The molecule 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a thermodynamically optimized fragment. The 1.85 kcal/mol A-value of the difluoromethyl group effectively locks the piperidine ring, reducing entropic penalties upon target engagement. Simultaneously, the restricted rotation of the amide bond and the exothermic protonation of the primary amine create a rigid, highly soluble vector. By employing rigorous, self-validating techniques like VT-NMR and ITC, researchers can accurately map the thermodynamic landscape of this molecule, ensuring its successful integration into rational drug design pipelines.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]

  • Carcenac, Y., et al. "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups." Semantic Scholar / ResearchGate, 2006.[Link]

  • Pugh, W. J., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]

Methodological & Application

Application Note: Strategic Incorporation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one as a Lipophilic C-Terminal Peptide Cap

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of peptide therapeutics frequently encounters hurdles related to poor membrane permeability and rapid proteolytic degradation. To overcome these limitations, structural modifications at the N- and C-termini are routinely employed. This application note details the precise methodology for incorporating 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one into peptide chains.

Structurally, this molecule is a highly specialized glycinamide derivative where the amide nitrogen is embedded within a 4-(difluoromethyl)piperidine ring. Because it possesses a primary amine but lacks a free carboxylic acid, it functions exclusively as a C-terminal capping residue and cannot be extended internally within the peptide backbone.

The Causality of the Design: Why the Difluoromethyl ( CF2​H ) Bioisostere?

The inclusion of the difluoromethyl group ( CF2​H ) is a calculated pharmacokinetic enhancement. The CF2​H moiety acts as a "lipophilic hydrogen bond donor"[1]. Unlike traditional hydroxyl ( −OH ) or amine ( −NH2​ ) groups that increase hydrophilicity and limit passive membrane diffusion, the CF2​H group mimics the hydrogen-bonding capacity of these groups while simultaneously increasing the overall lipophilicity ( ΔlogP ) of the molecule[2]. Furthermore, the piperidine scaffold introduces conformational rigidity, which can lock the C-terminus into a favorable binding geometry while shielding the peptide from exopeptidase degradation.

Synthetic Strategy: The Convergent Approach

Attempting to attach this capping group to a solid support for standard Solid-Phase Peptide Synthesis (SPPS) is synthetically unviable due to the lack of an orthogonal attachment handle on the piperidine ring. Therefore, the most robust, self-validating approach is a convergent fragment condensation .

This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin . The causality behind selecting 2-CTC over Wang or Rink Amide resins lies in its extreme acid lability. 2-CTC allows for the cleavage of the synthesized peptide main-chain using ultra-mild acidic conditions (1% TFA), which preserves all side-chain protecting groups (e.g., t -Bu, Boc, Trt, Pbf)[3]. This yields a fully protected peptide with a free C-terminal carboxylate, which is then coupled to the primary amine of our target molecule in the solution phase, followed by global deprotection[4].

Quantitative Data & Reagent Selection

To ensure a self-validating and highly efficient workflow, the selection of coupling reagents and cleavage cocktails must be strictly controlled.

Table 1: Physicochemical Properties of the CF2​H Group vs. Standard Modifiers | Modification | Hydrogen Bond Donor Acidity (A) | Lipophilicity Shift ( ΔlogP ) | Metabolic Stability | | :--- | :--- | :--- | :--- | | −CH3​ (Standard) | None | Baseline | Low (Oxidation prone) | | −OH (Acid) | Strong (~0.6) | Hydrophilic | Moderate | | −CF2​H (Target) | Moderate (0.085–0.126) | Lipophilic (+0.4) | High (Steric/Electronic shielding) | Data synthesized from Abraham's solute 1H NMR analysis[1].

Table 2: Fragment Condensation Reagent Selection

Coupling System Epimerization Risk Reaction Kinetics Rationale for this Protocol
DIC / HOBt High Slow Not recommended for fragment coupling.
EDC / OxymaPure Low Fast Acceptable alternative; good solubility.

| HATU / DIPEA | Very Low | Very Fast | Primary Choice: Minimizes oxazolone-mediated epimerization at the C-terminus. |

Table 3: Cleavage Cocktail Formulations

Step Cocktail Composition Mechanistic Purpose

| Mild Cleavage | 1% TFA / 99% DCM | Cleaves peptide from 2-CTC resin while preserving t -Bu/Boc/Trt side-chain protecting groups[4]. | | Global Deprotection | 95% TFA / 2.5% TIS / 2.5% H2​O | Removes all side-chain protecting groups after the solution-phase coupling is complete. |

Visualizing the Workflow

G N1 Step 1: Fmoc-SPPS on 2-CTC Resin N2 Step 2: Mild Cleavage (1% TFA in DCM) N1->N2 N3 Intermediate: Protected Peptide-COOH N2->N3 LC-MS Check N5 Step 3: Solution-Phase Coupling (HATU / DIPEA) N3->N5 N4 Target Amine: 2-Amino-1-(4-(difluoromethyl) piperidin-1-yl)ethan-1-one N4->N5 Nucleophile N6 Intermediate: Protected Peptide-Amide N5->N6 HPLC Check N7 Step 4: Global Deprotection (95% TFA + Scavengers) N6->N7 N8 Final Product: C-Terminal Modified Peptide N7->N8 Prep-HPLC

Workflow for the convergent synthesis and incorporation of the difluoromethyl piperidine capping group.

Step-by-Step Experimental Protocol

Phase 1: Main-Chain Assembly on 2-CTC Resin
  • Resin Swelling: Weigh 2-CTC resin (loading ~1.0 mmol/g) into a fritted syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (1.2 eq relative to resin) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Add the solution to the resin and agitate for 2 hours.

  • Capping: To prevent unreacted chloride sites from generating truncated sequences, cap the resin by adding HPLC-grade Methanol (1 mL/g resin) and agitate for 15 minutes. Wash thoroughly with DCM and DMF.

  • Iterative SPPS: Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 mins) and amino acid couplings (Fmoc-AA/DIC/OxymaPure, 3.0 eq, 45 mins).

    • Self-Validation: Perform a Kaiser test after each coupling. A yellow solution indicates successful coupling; blue indicates incomplete reaction requiring a second coupling cycle.

Phase 2: Mild Cleavage of the Protected Fragment

Caution: The 2-chlorotrityl cation is highly reactive. Rapid neutralization is required to prevent premature side-chain deprotection.[3]

  • Wash the completed peptide-resin thoroughly with DCM (5 x 1 min) to remove all traces of DMF, which can inhibit the mild acid cleavage.

  • Prepare a fresh cleavage cocktail of 1% TFA in DCM.

  • Treat the resin with the cleavage cocktail (10 mL/g resin) for 3 minutes. Filter the eluate directly into a collection flask containing 10% Pyridine in Methanol (volume equal to the cleavage cocktail) to immediately neutralize the TFA.

  • Repeat the 3-minute cleavage step two more times.

  • Self-Validation Checkpoint: Evaporate a 50 μ L aliquot of the combined neutralized eluate and analyze via LC-MS to confirm the presence of the fully protected peptide mass.

  • Concentrate the remaining eluate under reduced pressure and precipitate the protected peptide by adding ice-cold water. Filter, wash with water, and lyophilize.

Phase 3: Solution-Phase Fragment Condensation
  • Preparation: In a dry round-bottom flask, dissolve the lyophilized protected peptide fragment (1.0 eq) and 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

    • Expert Note: If the target amine is supplied as a hydrochloride or TFA salt, it must be neutralized.

  • Activation: Add HATU (1.2 eq) to the solution.

  • Initiation: Add DIPEA (2.4 eq; or 3.4 eq if the amine is a salt) dropwise while stirring at room temperature.

  • Reaction Monitoring: Stir the reaction for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via analytical RP-HPLC. The reaction is complete when the peak corresponding to the protected peptide fragment disappears, replaced by a more lipophilic peak (the protected peptide-amide).

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% KHSO4​ (aq), saturated NaHCO3​ (aq), and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Phase 4: Global Deprotection and Purification
  • Deprotection: Treat the dried, protected peptide-amide with a global deprotection cocktail consisting of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2​O (10 mL/mmol peptide). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the cleavage mixture under a stream of nitrogen to ~20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected, modified peptide.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle nitrogen stream.

  • Final Validation & Purification: Dissolve the crude peptide in 10% Acetonitrile/Water and purify via Preparative RP-HPLC using a C18 column. Confirm the final product mass and purity (>95%) via high-resolution LC-MS.

Sources

Application Note: A Practical Guide to the Purification of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed exploration of robust purification methodologies for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one and its structural analogs. These α-aminoketone intermediates, featuring a polar piperidine scaffold, are critical building blocks in modern drug discovery.[1][2] However, their inherent basicity and polarity present significant challenges for purification, often leading to issues like poor recovery, peak tailing in chromatography, and instability.[3][4] This document moves beyond standard protocols to explain the causal chemistry behind procedural choices, offering researchers a strategic framework for selecting and optimizing purification workflows. We will cover liquid-liquid extraction, advanced chromatographic techniques, crystallization, and the strategic use of protecting groups. Each protocol is designed as a self-validating system, incorporating critical quality control checkpoints to ensure the isolation of intermediates with the high purity required for downstream applications in pharmaceutical development.

Introduction: The Purification Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[5] The title compound, an α-amino-α-(difluoromethyl)piperidine derivative, combines several features that complicate purification:

  • A Basic Primary Amine: This group is highly polar and prone to strong interactions with acidic stationary phases like silica gel, causing significant chromatographic issues.[3]

  • A Tertiary Amide: The amide bond adds to the compound's polarity.

  • The Difluoromethyl Group: While enhancing metabolic stability, this group can influence solubility and crystalline properties.

  • Potential for Instability: Primary α-aminoketones can be susceptible to self-condensation, necessitating mild handling conditions.[4]

Effective purification is not merely about achieving a high purity number on an HPLC trace; it is a strategic decision that impacts yield, scalability, and the success of subsequent synthetic steps.[6] This guide provides the technical rationale to make informed purification choices.

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity. The optimal path depends on the specific impurity profile of the crude material. The following workflow illustrates a common decision-making process.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up & Acid-Base Extraction crude->workup Initial Impurity Removal chromatography Chromatography Decision workup->chromatography If Oily or Complex Mixture cryst Crystallization / Salt Formation workup->cryst If Solid Precipitates chromatography->cryst Post-Chromatography Concentration analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) cryst->analysis final_product Pure Intermediate (>98%) analysis->final_product Meets Specification

Caption: General purification decision workflow.

Foundational Purification: Acid-Base Extraction

This classical technique is an exceptionally efficient first step to separate the basic amine product from neutral or acidic impurities.[7] The principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[8]

Protocol 3.1: Selective Extraction of the Basic Intermediate
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble hydrochloride salt, which partitions into the aqueous layer. Most neutral or acidic impurities will remain in the organic layer.

    • Causality: Protonation of the primary amine dramatically increases its polarity and water solubility, enabling its selective transfer from the organic to the aqueous phase.[7]

  • Separation: Separate the two layers. Discard the organic layer containing non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, solid NaHCO₃) with stirring until the pH is >10. This deprotonates the amine hydrochloride, regenerating the neutral, water-insoluble free base.

  • Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM) to recover the purified free base.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but likely still crude, intermediate.

  • Self-Validation QC Checkpoint: Before and after the extraction, analyze small samples of the organic layer by TLC or rapid HPLC/LC-MS to confirm the removal of impurities and the successful extraction of the product.

Chromatographic Purification Methods

For intermediates that remain impure after extraction, chromatography is the next logical step. The choice of method is critical for success.

Table 1: Comparison of Chromatographic Techniques for Polar Amines
TechniqueStationary PhaseTypical Mobile PhaseProsCons
Normal-Phase (NPC) Silica GelHexanes/EtOAc + Base Inexpensive, widely available.Strong analyte-silica interaction causes tailing and low recovery without modification.[3]
HILIC Amide, Amino, DiolAcetonitrile/Water + BufferExcellent retention for very polar compounds.[9][10]Requires specific columns; can have longer equilibration times.
Reversed-Phase (RP) Polar-Embedded C18Water/Methanol or ACN + pH modifierRobust, reproducible.Poor retention of highly polar compounds on standard C18 phases.[9]
SFC Multiple (e.g., 2-EP)Supercritical CO₂ + ModifierFast, "green" (less solvent), excellent for preparative scale.[11][12]Requires specialized instrumentation.
Protocol 4.1: Modified Normal-Phase Flash Chromatography

This protocol is designed to overcome the common challenges of purifying amines on standard silica gel.

  • Stationary Phase Preparation (Optional but Recommended): Prepare a slurry of silica gel in the starting mobile phase (e.g., 98:2 DCM/Methanol). Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v. This neutralizes the acidic silanol groups on the silica surface.[3]

  • Mobile Phase: Use a non-polar/polar solvent system. A gradient of Methanol (0-10%) in Dichloromethane is a good starting point. Crucially, add 0.5-1% triethylamine to the mobile phase throughout the run.

    • Causality: The TEA acts as a competitive base, binding to the acidic sites on the silica gel. This prevents the primary amine of the analyte from strongly adsorbing, resulting in symmetrical peak shapes and improved recovery.[3]

  • Loading: Dissolve the crude intermediate in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the column using a shallow gradient to elute the product.

  • Fraction Analysis: Monitor the elution using TLC (staining with ninhydrin for amine visualization) or by collecting fractions for rapid HPLC analysis.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that residual TEA will likely be present and may need to be removed by co-evaporation with a suitable solvent or subsequent purification.

Protocol 4.2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[13]

  • Column Selection: Choose a HILIC column with an amide or amino bonded phase.[10][14]

  • Mobile Phase: HILIC uses a high-organic mobile phase with a small amount of aqueous buffer. A typical starting point is a gradient of 95:5 to 80:20 Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Acetate, pH adjusted).

    • Causality: In HILIC, a water-rich layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution occurs as the aqueous (strong solvent) content of the mobile phase increases.[13]

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (high organic content).

  • Elution and Collection: Run the gradient and collect fractions corresponding to the product peak.

  • Post-Purification: Lyophilization or careful evaporation is required to remove the aqueous/organic mobile phase.

The Strategic Use of Protecting Groups

If direct purification of the primary amine is problematic, an alternative strategy is to mask its polarity and basicity using a protecting group, such as the tert-butyloxycarbonyl (Boc) group.[15][16]

Protecting_Group_Workflow start Crude Primary Amine protect Protection Step (e.g., + Boc₂O) start->protect protected_crude Crude N-Boc Intermediate protect->protected_crude purify Standard Silica Gel Chromatography (No TEA needed) protected_crude->purify Non-polar, non-basic pure_protected Pure N-Boc Intermediate purify->pure_protected deprotect Deprotection Step (e.g., + TFA or HCl) pure_protected->deprotect final_product Pure Primary Amine deprotect->final_product

Caption: Workflow using a protecting group strategy.

  • Rationale: The N-Boc protected intermediate is significantly less polar and is no longer basic. It behaves like a simple amide and can be easily purified using standard silica gel chromatography without additives like TEA.[17] The protecting group is then removed in a clean, high-yielding final step (e.g., using trifluoroacetic acid or HCl in dioxane). This two-step detour often results in higher overall yield and purity compared to struggling with the purification of the free amine.[15]

Final Purification: Crystallization

Crystallization is the ultimate method for achieving high purity and isolating a stable, solid form of the intermediate.[18] This is often performed by forming a salt, such as the hydrochloride salt, which typically has better crystalline properties than the free base.

Protocol 6.1: Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol, ethanol, or diethyl ether.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of solution.

  • Crude Isolation: Collect the precipitated solid by filtration and wash with cold solvent (e.g., cold diethyl ether).

  • Solvent Selection for Recrystallization: The key is to find a solvent system where the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures.[18] Common systems for aminoketone hydrochlorides include aqueous ethanol or ethanol/ether mixtures.[19][20]

  • Recrystallization: Dissolve the crude salt in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Quality Control

Purity must be confirmed using orthogonal analytical methods. A single technique is insufficient to declare an intermediate "pure."[6][21]

Table 2: Orthogonal Analytical Methods for Purity Assessment
TechniqueInformation ProvidedKey Strengths & Rationale
HPLC (UV) Purity assessment (% area), detection of non-volatile impurities.The gold standard for quantitative purity analysis of pharmaceutical intermediates.[22][23]
LC-MS Purity assessment, mass confirmation of product, identification of impurity masses.Essential for confirming the identity of the main product and providing structural clues for unknown impurities.[6]
NMR (¹H, ¹³C, ¹⁹F) Definitive structural confirmation, detection of structural isomers, assessment for residual solvents.Provides unambiguous structural verification. Quantitative NMR (qNMR) can be used for absolute purity determination.[21][22]

References

  • Vertex AI Search. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • Benchchem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Benchchem. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone.
  • Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Waters. (2026). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Aminochromanols.
  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?.
  • Organic Syntheses. (n.d.). aminoacetone semicarbazone hydrochloride.
  • Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • SHIMADZU. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • Ijaresm. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • ACS Publications. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.
  • ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling.
  • University of Illinois. (n.d.). Protecting Groups.
  • Google Patents. (n.d.). US2585988A - Method of preparing aminoketones.
  • Google Patents. (n.d.). CN1132741A - Method for purification of basic amino acid.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one.
  • PMC. (n.d.). Free Amino Group Transfer via α‐Amination of Native Carbonyls.
  • Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review.
  • PMC. (n.d.). Recent progress in the chemistry of β-aminoketones.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one.
  • ChemScene. (n.d.). 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one.
  • Chemistry - A European Journal. (2025). Continuous Flow Synthesis of β‐Aminoketones as Masked Vinyl Ketone Equivalents.

Sources

Troubleshooting & Optimization

Navigating Amidation Reactions: A Technical Guide to Optimizing Solvent Conditions for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the amidation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of solvent optimization and achieve successful, high-yield reactions.

Troubleshooting Guide: Overcoming Common Hurdles in Amidation

This section addresses specific challenges you may encounter during your experiments, offering explanations rooted in chemical principles and actionable solutions.

Question 1: I'm observing low to no yield of my desired amide product. What are the primary solvent-related factors that could be responsible?

Answer:

Low yields in the amidation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one are frequently tied to suboptimal solvent conditions. The solvent's role is multifaceted, influencing reactant solubility, the stability of intermediates, and overall reaction kinetics.[1][2] Here are the key solvent-related factors to investigate:

  • Poor Solubility of Reactants: If your carboxylic acid, amine, or coupling reagents are not fully dissolved, the reaction will be slow and incomplete.[3] Amidation reactions involving coupling reagents are often performed in polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure good solubility.[1]

    • Solution: Before starting your reaction, confirm the solubility of all starting materials in your chosen solvent. If solubility is an issue, consider switching to a more polar solvent or using a co-solvent system. For instance, a mixture of THF and water can sometimes improve solubility and reaction kinetics.[4]

  • Inappropriate Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, significantly impacts the reaction rate by stabilizing or destabilizing charged intermediates and transition states.[5][6] For many amidation reactions, particularly those that proceed through charged intermediates, a polar solvent can enhance the reaction rate.[6] However, the relationship is not always linear and depends on the specific mechanism.[2][7]

    • Solution: Screen a range of solvents with varying polarities. A good starting point includes DCM, acetonitrile (ACN), DMF, and tetrahydrofuran (THF). It's crucial to understand that the "best" solvent is highly substrate-dependent.

  • Solvent-Mediated Side Reactions: Some solvents can participate in or promote unwanted side reactions. For instance, protic solvents (like alcohols or water) can hydrolyze activated carboxylic acid intermediates or compete with the amine as a nucleophile, leading to lower yields.[8]

    • Solution: Aprotic solvents are generally preferred for amidation reactions to avoid these side reactions.[8] Ensure your aprotic solvents are anhydrous, as even trace amounts of water can be detrimental.

Question 2: My reaction is producing significant amounts of a side product, which I suspect is an N-acylurea. How does the solvent choice contribute to this, and how can I mitigate it?

Answer:

The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] This occurs when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine.[9]

The solvent plays a critical role in the rate of this rearrangement versus the rate of the desired amidation.

  • Causality: Highly polar, non-coordinating solvents can sometimes favor the intramolecular rearrangement leading to the N-acylurea.

  • Mitigation Strategies:

    • Use of Additives: The most effective way to suppress N-acylurea formation is by adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[3][9] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement.[11]

    • Solvent Selection: While the use of additives is primary, solvent choice still matters. Less polar solvents like DCM can sometimes be advantageous over highly polar solvents like DMF in reducing this side reaction, though solubility must be considered.[12]

    • Reaction Concentration and Temperature: Running the reaction at a higher concentration can favor the bimolecular reaction (amidation) over the unimolecular rearrangement. Lowering the reaction temperature can also help to slow down the rate of the rearrangement.[10]

Question 3: I'm concerned about racemization of a chiral carboxylic acid during the coupling reaction. How does the solvent influence the degree of racemization?

Answer:

Racemization is a significant concern when coupling chiral carboxylic acids, as it can lead to a loss of biological activity in the final product.[13] The solvent can have a profound impact on the rate of racemization.[14][15]

  • Mechanism of Racemization: Racemization often proceeds through the formation of a symmetric oxazolone intermediate from the activated carboxylic acid.[9]

  • Influence of Solvent Polarity: Polar solvents, particularly DMF, have been shown to increase the rate of racemization in some cases.[13][14] This is because they can stabilize the charged intermediates involved in the oxazolone formation pathway.

  • Strategies to Minimize Racemization:

    • Solvent Choice: Where solubility permits, consider using less polar solvents.[13]

    • Additives are Crucial: The use of additives like HOBt or HOAt is highly recommended as they form active esters that are less susceptible to racemization.[11][13]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases.[13]

    • Temperature Control: Perform the coupling reaction at lower temperatures (e.g., 0 °C) to minimize the rate of racemization.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a solvent for my amidation reaction?

A1: The ideal solvent should possess the following characteristics:

  • High Solubilizing Power: It must effectively dissolve all reactants and reagents.[3]

  • Inertness: It should not react with any of the starting materials, intermediates, or products.[8]

  • Appropriate Polarity: The polarity should be optimized to favor the desired reaction pathway and stabilize the transition state.[5]

  • Ease of Removal: The solvent should be easily removable during the work-up and purification steps.

  • Safety and Environmental Impact: Whenever possible, choose safer and more environmentally friendly solvents.[1]

Q2: Can I use a solvent-free approach for the amidation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one?

A2: Solvent-free reactions can be an excellent option for improving sustainability and, in some cases, reaction rates.[16][17] Whether this is feasible depends on the physical properties of your specific substrates. If both the carboxylic acid and the amine are liquids at the reaction temperature, a solvent-free approach catalyzed by a Lewis acid, for example, could be explored.[16] However, if either reactant is a solid, a solvent will likely be necessary to ensure adequate mixing and reactivity.

Q3: How do I properly dry my solvents to prevent hydrolysis during the reaction?

A3: Water can be a significant issue in amidation reactions, leading to hydrolysis of the activated acid and reduced yields. Standard procedures for drying solvents should be followed. This typically involves distillation from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) or passing the solvent through a column of activated alumina (a solvent purification system). Commercially available anhydrous solvents are also a reliable option.

Q4: Are there any "greener" solvent alternatives to commonly used ones like DCM and DMF?

A4: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent alternatives. For amidation reactions, options like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene are being investigated.[1][4] These solvents often have lower toxicity and are derived from renewable resources. However, their suitability for your specific reaction will require experimental validation.

Data and Protocols

Solvent Property Comparison

The following table provides a comparison of common solvents used in amidation reactions.

SolventDielectric Constant (20°C)Boiling Point (°C)PolarityType
Dichloromethane (DCM)9.139.6PolarAprotic
N,N-Dimethylformamide (DMF)36.7153PolarAprotic
Acetonitrile (ACN)37.581.6PolarAprotic
Tetrahydrofuran (THF)7.666Relatively NonpolarAprotic
Toluene2.4110.6NonpolarAprotic
General Experimental Protocol for EDC/HOBt Mediated Amidation

This protocol provides a general starting point. The specific amounts and reaction times may need to be optimized for your particular substrates.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in your chosen anhydrous solvent (e.g., DCM or DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the mixture at 0 °C for 30-60 minutes.

  • Amine Addition: In a separate flask, dissolve 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. If using an amine salt, add a non-nucleophilic base like DIPEA (1.2-1.5 equivalents).

  • Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and EDC byproducts, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted HOBt and carboxylic acid. Finally, wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Process

Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Carboxylic Acid and HOBt in Solvent C Cool to 0°C A->C B Dissolve Amine (and base if needed) E Add Amine Solution B->E D Add EDC for Activation C->D D->E F Stir at Room Temperature E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up G->H I Purification H->I

Caption: A typical workflow for EDC/HOBt mediated amidation.

Key Intermediates in Amidation

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Amine

Sources

resolving common impurities in 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one , a highly polar glycinamide fragment often utilized in drug discovery.

Synthesizing this fragment typically involves the amide coupling of 4-(difluoromethyl)piperidine[] with Boc-protected glycine[2], followed by acidic deprotection[3]. While conceptually straightforward, this sequence is prone to specific side reactions that generate closely eluting impurities. This guide provides mechanistic troubleshooting, quantitative analytical markers, and self-validating protocols to ensure high-purity batches.

Synthesis Workflow & Impurity Mapping

The following workflow illustrates the standard synthetic route and the exact stages where critical process impurities are generated.

Workflow SM1 4-(Difluoromethyl)piperidine Step1 Amide Coupling (EDC·HCl / HOBt) SM1->Step1 SM2 Boc-Gly-OH SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Amide Bond Formation ImpA Impurity A: Unreacted Amine (-57 Da vs Target) Step1->ImpA ImpB Impurity B: Gly-Gly Adduct (+57.02 Da) Step1->ImpB Step2 Acidic Deprotection (TFA / DCM) Int1->Step2 Product Target API Fragment: 2-Amino-1-(4-(difluoromethyl) piperidin-1-yl)ethan-1-one Step2->Product Boc Cleavage ImpC Impurity C: t-Butyl Alkylation (+57.07 Da) Step2->ImpC ImpD Impurity D: Trifluoroacetamide (+96.00 Da) Step2->ImpD

Workflow of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one synthesis and impurity origins.

Quantitative Impurity Profiling

Accurate LC-MS interpretation is critical. Several impurities in this pathway exhibit nearly identical mass shifts but require entirely different chemical interventions.

Impurity ProfileMechanism of FormationMass Shift (Δ Da)Chromatographic Shift (Δ RT)Mitigation Strategy
Unreacted SM Incomplete coupling due to reagent degradation or steric hindrance.-57.02 DaEarly eluting (highly polar)Optimize EDC/HOBt equivalents; ensure anhydrous conditions.
Gly-Gly Adduct Self-condensation of Boc-Gly-OH or pre-existing dipeptide in SM.+57.02 DaLate eluting (more lipophilic)Screen Boc-Gly-OH lots; avoid excessive pre-activation time.
N-tert-Butyl Adduct Alkylation of the primary amine by t-butyl cation during Boc removal.+57.07 DaLate elutingAdd cation scavengers (e.g., TIPS) to the TFA deprotection cocktail.
Trifluoroacetamide Acylation of the free primary amine by TFA or trace TFA-anhydride.+96.00 DaLate elutingControl temperature during TFA evaporation (<30 °C).

Troubleshooting FAQs

Q1: I am observing a +57 Da mass shift in my final product. Is this a glycine insertion or incomplete deprotection? A1: This is a classic analytical trap. A mass shift of ~+57 Da can represent either an Endo-Glycine insertion (+57.02 Da) or a tert-butyl alkylation (+57.07 Da).

  • Causality: The Gly-Gly impurity occurs during the coupling phase if the Boc-Gly-OH raw material contains dipeptide impurities[4] or if prolonged pre-activation causes self-condensation[2]. Conversely, the tert-butyl adduct forms during deprotection when the highly electrophilic tert-butyl carbocation (generated by Boc cleavage) attacks the newly freed primary amine.

  • Resolution: You must use High-Resolution Mass Spectrometry (HRMS) to differentiate the 0.05 Da difference. If it is the Gly-Gly adduct, reduce your pre-activation time to <5 minutes. If it is the t-butyl adduct, you must implement a scavenger (see Protocol 2).

Q2: My LC-MS shows a +96 Da impurity that co-elutes with the product. What is this and how do I remove it? A2: This is a trifluoroacetamide derivative.

  • Causality: During the concentration of Trifluoroacetic Acid (TFA) under reduced pressure, elevated water bath temperatures can drive an acylation reaction between the free primary amine of your product and TFA (or trace trifluoroacetic anhydride, TFAA, present in lower-grade TFA).

  • Resolution: Never exceed a water bath temperature of 30 °C when concentrating TFA. Alternatively, avoid concentration altogether by directly precipitating the product from the reaction mixture using cold diethyl ether.

Q3: Why am I seeing significant unreacted 4-(difluoromethyl)piperidine after 24 hours, and why shouldn't I just use HATU to force the reaction? A3: While the difluoromethyl group at the 4-position exerts mild electron-withdrawing effects, the secondary amine of the piperidine ring remains highly nucleophilic[]. Incomplete reactions are usually due to moisture degrading the active ester.

  • Causality: While uronium-based reagents like HATU are powerful, they generate strongly UV-absorbing tetramethylurea and guanidinium byproducts. Because your target molecule is highly polar, these byproducts will co-elute during reverse-phase purification.

  • Resolution: We strongly recommend sticking to EDC·HCl and HOBt[3]. The urea byproduct of EDC is entirely water-soluble and can be removed via a simple aqueous workup, preserving the purity profile of your intermediate.

Validated Experimental Protocols

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is optimized to prevent Gly-Gly self-condensation while ensuring complete conversion of the piperidine starting material[3].

Reagents:

  • 4-(Difluoromethyl)piperidine (1.0 eq)

  • Boc-Gly-OH (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(difluoromethyl)piperidine and Boc-Gly-OH in anhydrous DCM to achieve a 0.1 M concentration.

  • Cooling: Chill the reaction flask to 0 °C using an ice bath to suppress side reactions.

  • Activation: Add HOBt and DIPEA to the mixture. Stir for 2 minutes.

  • Coupling: Add EDC·HCl portion-wise over 5 minutes. Do not pre-activate the Boc-Gly-OH with EDC prior to adding the piperidine, as this promotes the +57.02 Da Gly-Gly impurity.

  • Reaction: Maintain at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature. Stir for 15 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 5% aqueous citric acid (removes unreacted piperidine), saturated aqueous NaHCO₃ (removes unreacted Boc-Gly-OH and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: The theoretical exact mass of the intermediate is 292.16 Da. LC-MS should show a dominant peak at [M+H]⁺ = 293.16 Da.

Protocol 2: Scavenger-Assisted Boc Deprotection

This protocol utilizes a silane scavenger to permanently quench the tert-butyl carbocation, preventing the +57.07 Da alkylation impurity.

Reagents:

  • Boc-Protected Intermediate (from Protocol 1)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) (2.0 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected intermediate in DCM (0.2 M concentration).

  • Scavenger Addition: Add 2.0 equivalents of TIPS to the solution. Mechanistic note: TIPS acts as a hydride donor, reducing the tert-butyl carbocation to harmless isobutane gas.

  • Acidification: Cool the flask to 0 °C. Slowly add TFA dropwise until the solvent ratio is 1:1 (TFA:DCM).

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: Instead of concentrating the mixture (which risks +96 Da trifluoroacetamide formation), slowly drip the reaction mixture into 10 volumes of vigorously stirred, ice-cold diethyl ether.

  • Collection: Centrifuge or filter the resulting white precipitate. Wash twice with fresh cold diethyl ether to remove residual TFA and TIPS. Dry under high vacuum.

  • Self-Validation Check: LC-MS of the isolated solid must show complete disappearance of the 293.16 Da peak and the appearance of the target product at [M+H]⁺ = 193.11 Da.

References

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: HPLC Method Development for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing and optimizing a robust HPLC method for this compound.

Compound Overview

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC method development for this compound?

A1: For initial method development, a reversed-phase HPLC approach is recommended. The following table outlines a good starting point for your experiments.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of compounds, including polar molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase will protonate the basic amine groups, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA gradient elution is recommended for initial screening to determine the approximate organic solvent concentration needed to elute the compound and to separate it from any impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times. 30°C is a common starting point.
Detection UV at ~210 nmAs the compound lacks a strong chromophore, detection at a lower UV wavelength is a good starting point. The exact wavelength should be optimized based on the UV spectrum of the analyte.
Injection Volume 10 µLThis is a standard injection volume. It can be adjusted based on the sample concentration and detector sensitivity.

Q2: My peak is showing significant tailing. What can I do to improve the peak shape?

A2: Peak tailing is a common issue when analyzing basic compounds like 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. It is often caused by secondary interactions between the protonated amine groups and residual silanol groups on the silica-based stationary phase. Here are several strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (around 2.5-3.5) by using an acidic modifier like phosphoric acid or formic acid. This will keep the analyte consistently protonated and minimize interactions with silanol groups.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have been end-capped to reduce the number of accessible silanol groups.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% TEA). TEA will preferentially interact with the active sites on the stationary phase, masking them from the analyte.

  • Increase the Ionic Strength of the Mobile Phase: A higher buffer concentration can also help to reduce secondary interactions.

Q3: I am not getting enough retention on a C18 column. What are my options?

A3: If your analyte is eluting too early, even with a low percentage of organic modifier, consider the following options:

  • Use a More Retentive Stationary Phase: Switch to a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.

  • Employ an Ion-Pairing Reagent: For highly polar and basic compounds, adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase can significantly increase retention. The ion-pairing reagent forms a neutral complex with the protonated analyte, which has a stronger interaction with the reversed-phase stationary phase.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of organic solvent and a small amount of water.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your HPLC analysis.

Problem Potential Cause(s) Troubleshooting Steps
No Peak or Very Small Peak - Sample degradation- Incorrect injection- Detector issue- Compound not UV active at the selected wavelength- Prepare a fresh sample and standard.- Check the autosampler for proper operation.- Verify detector lamp status and wavelength settings.- Obtain a UV spectrum of the compound to determine the optimal detection wavelength. If UV absorbance is inherently low, consider derivatization or using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
Split Peaks - Column void or contamination- Sample solvent stronger than the mobile phase- Co-elution with an impurity- Reverse-flush the column or replace it if necessary.- Dissolve the sample in the initial mobile phase composition.- Adjust the mobile phase composition or gradient to improve resolution.
Fluctuating Retention Times - Inconsistent mobile phase preparation- Leaks in the HPLC system- Unstable column temperature- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Perform a leak test on the system.- Use a column oven to maintain a stable temperature.
Poor Resolution Between Analyte and Impurities - Suboptimal mobile phase composition or gradient- Inappropriate stationary phase- Optimize the gradient slope and the organic modifier type (e.g., try methanol instead of acetonitrile).- Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).

Experimental Workflow & Method Optimization

A systematic approach is crucial for efficient HPLC method development and optimization. The following workflow diagram illustrates a logical sequence of steps.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Gather Compound Information (Structure, Polarity) A->B C Select Initial Conditions (Column, Mobile Phase, Detector) B->C D Screening Experiments (Gradient, pH, Temperature) C->D Initial Runs E Identify Critical Parameters D->E F Response Surface Methodology (e.g., Box-Behnken Design) E->F G Validate Method According to ICH Guidelines (Q2(R1)) F->G Optimized Method H Specificity, Linearity, Accuracy, Precision, Robustness G->H

Caption: A typical workflow for HPLC method development and validation.

Advanced Troubleshooting: The Role of Derivatization

In cases where the native UV absorbance of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is insufficient for the required sensitivity, pre-column derivatization can be a powerful strategy.[4] This involves reacting the analyte with a labeling agent to introduce a strongly UV-absorbing or fluorescent tag.

Q4: When should I consider derivatization, and what are the key considerations?

A4: Consider derivatization when you need to achieve very low limits of detection (LOD) and quantification (LOQ) that are not attainable with direct UV detection. A common derivatizing reagent for primary amines is 4-toluenesulfonyl chloride (tosyl chloride), which creates a derivative with a strong UV chromophore.[5][6]

Key Considerations for Derivatization:

  • Reaction Specificity: The derivatizing agent should react specifically with the target functional group (the primary amine in this case).

  • Reaction Completeness: The derivatization reaction should proceed to completion to ensure accurate and reproducible quantification.

  • Derivative Stability: The resulting derivative must be stable under the chromatographic conditions.

  • Excess Reagent Removal: The derivatization protocol should include a step to remove or separate the excess derivatizing reagent to avoid interference in the chromatogram.

The following diagram illustrates the decision-making process for employing derivatization.

Derivatization_Decision A Is the required sensitivity achieved with direct UV detection? B Proceed with method validation. A->B Yes C Consider derivatization. A->C No D Select a suitable derivatizing reagent. C->D E Optimize the derivatization reaction. D->E F Develop an HPLC method for the derivative. E->F

Caption: Decision tree for implementing a derivatization strategy.

By following the guidance in this technical support center, you will be well-equipped to develop a robust and reliable HPLC method for the analysis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one and to troubleshoot any challenges that may arise during your experiments.

References

  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Benchchem.
  • Benchchem. 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone.
  • ResearchGate.
  • R Discovery.
  • PubMed.
  • Sigma-Aldrich. 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one.
  • MDPI. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development.
  • ChemScene. 2-Amino-1-(4-(methoxymethyl)piperidin-1-yl)ethan-1-one.

Sources

preventing side reactions when using 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (CAS: 1783441-58-6). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. As a bifunctional molecule containing a primary amine, a tertiary amide, and an α-amino ketone motif, it offers numerous synthetic possibilities but also presents specific challenges.[1][2] This guide provides in-depth, field-proven insights into preventing common side reactions, troubleshooting experiments, and optimizing protocols for clean, high-yield outcomes.

Compound Profile

The structure combines a reactive primary amino-ethanone group with a metabolically robust 4,4-difluoropiperidine scaffold.[1] The difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.[3][4] However, the molecule possesses several reactive sites that must be considered to ensure selective transformations.

PropertyValueSource
CAS Number 1783441-58-6[5]
Molecular Formula C₇H₁₂F₂N₂O[1]
Molecular Weight 178.18 g/mol [1]
Appearance Liquid
Purity Typically ≥95-98%
Storage 2-8°C or Refrigerated, Protect from Light
Visualizing Reactivity: Key Functional Groups

To effectively prevent side reactions, it is crucial to understand the primary reactive centers of the molecule. The following diagram illustrates these sites and their potential for desired and undesired transformations.

G cluster_molecule 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one mol N_amine Primary Amine (NH2) Most Nucleophilic Site mol->N_amine C_alpha α-Carbon Prone to enolization/ epimerization if substituted mol->C_alpha CF2H Difluoromethyl (CF2H) Acidic Proton under Strong Base Conditions mol->CF2H N_amide Tertiary Amide Generally Stable mol->N_amide

Caption: Key reactive sites on the molecule.

Troubleshooting Guide: Reactions at the Primary Amine

The primary amine is the most common site for derivatization, typically through acylation (amide bond formation) or alkylation. Most challenges arise from the molecule's ability to react with itself or from the inherent reactivity of the α-amino ketone moiety.

Issue 1: Low Yields and Multiple Products in Amide Coupling Reactions

Q: My amide coupling reaction with a carboxylic acid is slow, incomplete, and my TLC plate shows multiple unidentified spots. What are the likely causes and solutions?

A: This is a classic issue when working with unprotected α-amino ketones. The primary amine of one molecule can act as a nucleophile, attacking the electrophilic ketone of another, leading to self-condensation, dimerization (forming diketopiperazines), or polymerization.

Primary Cause: Self-Condensation & Dimerization

The free primary amine and the adjacent ketone can participate in intermolecular reactions, consuming starting material and complicating purification.

Solution: Protect the Primary Amine

The most robust strategy is to protect the primary amine before attempting to couple it with a carboxylic acid or other electrophiles. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in coupling conditions and its clean, acid-labile removal.

G start Starting Material (Free Amine) protect Protect Amine (e.g., Boc Anhydride) start->protect Prevents Self-Reaction couple Perform Desired Reaction (e.g., Amide Coupling) protect->couple deprotect Deprotect Amine (e.g., TFA or HCl) couple->deprotect product Final Product (Clean) deprotect->product

Caption: Workflow for clean amine functionalization.

Experimental Protocol: N-Boc Protection
  • Reaction Setup: Dissolve 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-Boc protected product is often pure enough for the next step, or it can be purified by column chromatography on silica gel.[6]

Issue 2: Racemization of Chiral Coupling Partners

Q: I am coupling the amine with a chiral carboxylic acid, but I am observing significant epimerization in my final product. How can I prevent this?

A: Racemization during amide coupling is a well-documented problem, especially when activating N-acyl amino acids.[7] The activation process can lead to the formation of a 5(4H)-oxazolone intermediate, whose α-proton is highly acidic and easily removed by base, leading to racemization.[7][8]

Solutions to Minimize Racemization:
  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure®) are highly effective at suppressing racemization.[9] Reagents that incorporate these additives, like HBTU or HATU, are excellent choices, but phosphonium-based reagents like PyBOP are also very effective.[7][9]

  • Base Selection: Avoid using an excessive amount of strong tertiary amine bases. Use the weakest base necessary to achieve the desired reaction rate. For highly sensitive substrates, a hindered base like sym-collidine may be preferable to DIPEA or NMM.[9]

  • Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C) to minimize the rate of oxazolone formation and subsequent enolization.[10]

Coupling SystemRacemization RiskNotes
EDC / HOBt LowClassic, cost-effective method. HOBt is crucial for suppressing racemization.
HATU / DIPEA Very LowHighly efficient, especially for hindered couplings. Based on the superior additive HOAt.
HBTU / DIPEA LowA very common and reliable system for standard peptide couplings.
PyBOP / DIPEA Very LowPhosphonium-based reagent, good for sterically demanding couplings. Avoids carcinogenic HMPA byproduct of original BOP.[9]

Troubleshooting Guide: Reactions Involving Other Functional Groups

Issue 3: Unintended Reactions at the Difluoromethyl Group

Q: I am running a reaction using a strong base (like LDA or n-BuLi) on a protected version of the molecule, and I'm getting unexpected byproducts. Could the difluoromethyl group be reacting?

A: Yes. While the C-F bonds are very strong, the proton on the difluoromethyl group (-CF₂H) is significantly more acidic than a standard alkyl proton due to the strong electron-withdrawing effect of the two fluorine atoms.[3][11] Under strongly basic conditions, this proton can be abstracted to form a difluoromethyl carbanion.

This carbanion is a potent nucleophile but can also be unstable, potentially leading to carbene formation or other rearrangements.[12]

Mitigation Strategy:
  • Avoid Strong, Unhindered Bases: If a strong base is required for a transformation elsewhere on the molecule, use a hindered base like Lithium diisopropylamide (LDA) at low temperatures (-78 °C). The steric bulk of LDA may disfavor deprotonation at the less accessible CF₂H position.

  • Alternative Synthetic Routes: If possible, redesign your synthetic route to avoid the use of strong organometallic or metal amide bases altogether.

G cluster_main Reaction with Strong Base (B⁻) mol R-CF₂H anion R-CF₂⁻ Difluoromethyl Carbanion mol:f0->anion:f0 Deprotonation base B⁻ side_product Side Product (from reaction with E⁺) anion:f0->side_product Electrophilic Trap (E⁺) base_node e.g., LDA, n-BuLi

Caption: Deprotonation of the acidic CF₂H proton.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C). It should be protected from light. As with all α-amino ketones, long-term storage at room temperature or exposure to air and moisture should be avoided to prevent degradation.

Q2: How stable is the piperidine ring itself? A2: The N-acyl piperidine ring is generally very stable under most synthetic conditions, including acidic and basic conditions used for Boc deprotection or saponification. Ring-opening reactions are rare and typically require harsh, specific conditions like single-electron transfer photooxidation, which are not encountered in standard functional group transformations.[13]

Q3: Can I perform reactions in protic solvents like methanol or ethanol? A3: It is not recommended, especially for acylation or alkylation reactions. The primary amine of the reagent is a strong nucleophile, but so are alcohol solvents. Using a reactive electrophile like an acyl chloride in methanol would lead to significant formation of the corresponding methyl ester as a side product.[10] Always use inert, aprotic solvents such as DCM, THF, DMF, or acetonitrile for these transformations.[14]

Q4: My purification by silica gel chromatography is giving poor recovery. Any tips? A4: Primary amines, like the one in this molecule, can strongly interact with the acidic silica gel, leading to tailing and poor recovery. To improve chromatography, consider the following:

  • Basify the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica and improves the elution of the basic amine.

  • Use a Different Stationary Phase: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.

  • Protect the Amine: As mentioned previously, converting the amine to its N-Boc derivative makes it much less polar and non-basic, which dramatically improves its chromatographic behavior on standard silica gel.

References

  • Benchchem. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • Creative Peptides. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one.
  • QMRO. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Shen, D., & Verhoog, S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7264-7313. [Link]

  • ACS Catalysis. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
  • The Journal of Organic Chemistry. (2007). Preparation and Reactivity of Versatile α-Amino Ketones.
  • Organic Letters. (2020). Deprotonative Functionalization of the Difluoromethyl Group.
  • Benchchem. (n.d.). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals.
  • Organic Letters. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids.
  • Benchchem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone.
  • The Journal of Organic Chemistry. (2025). Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(4-(4-((1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)amino)quinolin-6-yl)piperidin-1-yl)ethan-1-one. Retrieved from [Link]

  • PMC. (n.d.). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.
  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

Sources

overcoming solubility issues of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the troubleshooting and guidance center for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. This document provides in-depth technical advice for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during synthesis, purification, or formulation workflows.

Compound Profile: Understanding the Structure

Before troubleshooting, it is crucial to understand the physicochemical characteristics dictated by the compound's structure. The molecule incorporates several key functional groups that collectively influence its solubility profile.

FeatureStructural ComponentImplication for Solubility
Molecular Formula C₈H₁₄F₂N₂O-
Molecular Weight 192.21 g/mol -
Primary Amine -CH₂-NH₂Basic; acts as a hydrogen bond donor and acceptor. Contributes to polarity.
Tertiary Amide >N-C(=O)-Polar; acts as a hydrogen bond acceptor.
Piperidine Ring C₅H₁₀NBasic nitrogen (pKa of conjugate acid ~11)[1]; contributes to overall polarity and basicity.
Difluoromethyl Group -CHF₂Increases lipophilicity relative to a methyl group, but also acts as a weak hydrogen bond donor[2][3]. This dual nature can lead to complex solubility behavior.

The combination of polar, hydrogen-bonding groups (amine, amide) and a lipophilic, weakly H-bonding fluorinated moiety makes this compound's solubility highly dependent on the specific solvent environment.

Troubleshooting Guide & FAQs

This section is structured to address common solubility challenges in a logical, step-by-step manner, from initial observations to advanced optimization techniques.

Q1: I'm starting a new project. In which organic solvents should I expect 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one to be most soluble?

Answer: Based on its structure, a logical starting point is polar solvents. The presence of two nitrogen atoms and an amide oxygen allows for significant hydrogen bonding and dipole-dipole interactions.

  • High to Moderate Solubility Expected:

    • Polar Protic Solvents: Methanol, Ethanol, Isopropanol. These solvents can both donate and accept hydrogen bonds, effectively solvating the amine and amide groups.

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF). These are powerful solvents for a wide range of organic compounds and should effectively solvate your molecule through dipole-dipole interactions.[1]

  • Limited to Poor Solubility Expected:

    • Nonpolar Aprotic Solvents: Hexanes, Heptane, Cyclohexane. The molecule's high polarity from the amine and amide groups will likely make it immiscible with these solvents. Piperidine itself has limited solubility in hexane.[1]

    • Aromatic Solvents: Toluene, Benzene. Solubility may be moderate at best, likely requiring elevated temperatures.

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Solubility is expected to be moderate, as these can act as weak hydrogen bond acceptors.

Q2: My compound is poorly soluble even in polar solvents like ethanol and acetonitrile. What is the first and most critical troubleshooting step?

Answer: The first step is to verify the purity of your compound . Impurities, residual salts from synthesis (e.g., HCl, TFA), or different polymorphic forms can drastically reduce solubility compared to the pure, free-base form.

  • Actionable Advice:

    • Obtain a Certificate of Analysis (COA) if available.

    • Analyze your material using ¹H NMR to check for residual solvents or reaction impurities.

    • Use LC-MS to confirm the mass and purity.

    • If the compound is a salt (e.g., a hydrochloride or trifluoroacetate salt), its solubility profile will be entirely different, favoring polar protic solvents and water while being much less soluble in less polar organic solvents like THF or DCM.

Q3: Purity is confirmed, but solubility remains low for my reaction conditions. How can I systematically find a better solvent or solvent system?

Answer: A systematic solvent screening is the most efficient approach. This involves testing the solubility of a small, known amount of your compound in a diverse range of solvents. This data-driven approach prevents the inefficient use of large quantities of material.

For a detailed methodology, please refer to Protocol 1: Systematic Small-Scale Solvent Screening . The goal is to identify a solvent or solvent class that can be used alone or as a component in a co-solvent system.

Q4: What is a co-solvent system, and how can it help dissolve this specific molecule?

Answer: A co-solvent system is a mixture of two or more miscible solvents designed to solubilize a compound that is poorly soluble in any single solvent.[4] This technique is highly effective for molecules like yours that have both polar and nonpolar characteristics.

  • Mechanism of Action: Co-solvents work by altering the overall polarity and hydrogen-bonding properties of the solvent environment to better match the solute. For instance, adding a polar solvent like ethanol to a less polar solvent like toluene can break up the solute's crystal lattice energy more effectively and solvate both the polar amine/amide "head" and the more lipophilic difluoromethylpiperidine "tail".[1]

Table of Suggested Co-Solvent Systems:

Primary Solvent (Less Polar)Co-Solvent (Polar)Starting Ratio (v/v)Rationale & Application
TolueneEthanol or IPA9:1 to 4:1Balances polarity for reactions requiring moderate temperatures.
Dichloromethane (DCM)Methanol19:1 to 9:1A common mixture for chromatography and reactions at room temperature.
Tetrahydrofuran (THF)DMSO or DMF19:1 to 9:1Increases the solvent power for highly recalcitrant solutes. Use with caution due to high boiling points of DMSO/DMF.
1,4-DioxaneWater9:1 to 1:1Can be effective if some aqueous miscibility is tolerated in the reaction.[5]
Q5: The compound has two basic nitrogen atoms. Can I use pH adjustment to increase its solubility in organic solvents?

Answer: Absolutely. This is one of the most powerful techniques for this class of compounds. The piperidine and primary amine moieties are basic and can be protonated to form salts. These ionic salts are often significantly more soluble in polar organic solvents, particularly polar protic ones, than the neutral free base.[1]

  • Mechanism of Action: By adding a stoichiometric amount of acid (or a slight excess), you convert the neutral amine to its conjugate acid salt (an ammonium or piperidinium salt). This ionic form is more readily solvated by polar solvent molecules.

Caption: Conversion between free base and salt forms to modulate solubility.

  • Practical Application: For reactions in solvents like methanol or ethanol, adding a small amount of acetic acid or trifluoroacetic acid can dramatically improve solubility. For a detailed guide, see Protocol 2: Solubility Enhancement via In-Situ Salt Formation . Be aware that this may not be suitable for reactions involving acid-sensitive reagents.

Experimental Protocols

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol uses the standard shake-flask technique to determine qualitative or quantitative solubility.[6]

  • Preparation: Accurately weigh 5-10 mg of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one into several 1-dram glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (e.g., heptane, toluene, DCM, THF, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, water, DMSO).

  • Equilibration: Seal the vials tightly. Place them on a vortex mixer for 1 minute, then on an orbital shaker at a constant temperature (e.g., 25 °C) for at least 4-24 hours. This ensures the system reaches equilibrium.

  • Observation & Classification: After equilibration, visually inspect each vial for undissolved solid. Classify the solubility:

    • Freely Soluble: No solid visible. (> 20 mg/mL)

    • Soluble: A few remaining crystals. (~10-20 mg/mL)

    • Slightly Soluble: Significant solid remains but some has clearly dissolved. (~1-10 mg/mL)

    • Insoluble: Solid appears unchanged. (< 1 mg/mL)

  • Quantification (Optional): For a precise measurement, carefully filter the saturated solution through a 0.22 µm syringe filter. Dilute the filtrate with a suitable mobile phase and analyze by a calibrated HPLC or LC-MS method to determine the exact concentration.[6]

Caption: Workflow for systematic solvent screening.

Protocol 2: Solubility Enhancement via In-Situ Salt Formation

This protocol is for increasing solubility in polar protic solvents for reaction setup.

  • Setup: In a reaction flask, add your 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one and the bulk of your chosen polar protic solvent (e.g., methanol, ethanol).

  • Stirring: Begin stirring the suspension at room temperature.

  • Acid Addition: Add a suitable acid dropwise. For many applications, a weak organic acid is sufficient.

    • Acetic Acid: Add 1.0 to 1.2 equivalents relative to the substrate.

    • Trifluoroacetic Acid (TFA): Use cautiously, as it is a strong acid. Add 1.0 equivalent.

  • Observation: Stir for 10-15 minutes. In most cases, the suspension will clarify into a homogenous solution as the more soluble salt is formed.

  • Reaction: Proceed with the addition of other reagents.

    • Critical Consideration: Ensure that subsequent reagents and the desired reaction are compatible with the acidic conditions and the conjugate base of the acid you added (e.g., acetate, trifluoroacetate).

References
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • BenchChem. (2025).
  • BenchChem. (2025). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
  • Duncton, M. A. J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, Royal Society of Chemistry.
  • International Journal of Medical Science and Dental Research. (2023). Techniques for Improving Solubility.
  • MDPI. (2022).
  • Patel, R. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.

Sources

Validation & Comparative

Comparative Evaluation: 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one vs. Trifluoromethyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal fluorinated vector during hit-to-lead optimization is a critical decision that dictates a drug's pharmacokinetic and pharmacodynamic destiny. This guide provides an in-depth technical comparison between 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one and its trifluoromethyl ( −CF3​ ) analog .

By anchoring a highly soluble, basic glycinamide moiety (2-aminoethan-1-one) to a rigid piperidine ring, we create a specialized vector. The divergence at the 4-position—substituting a −CF3​ group with a difluoromethyl ( −CF2​H ) group—fundamentally alters the molecule's interaction landscape.

Physicochemical Divergence: The "Lipophilic Hydrogen Bond Donor"

The trifluoromethyl group is a hallmark of medicinal chemistry, prized for its profound electron-withdrawing nature, extreme metabolic stability, and ability to drastically enhance lipophilicity (Hansch π value of +0.88)[1]. It excels at filling hydrophobic pockets but is strictly a non-covalent, steric interactor.

Conversely, the difluoromethyl group has emerged as a highly versatile "lipophilic hydrogen bond donor"[2]. The causality behind this behavior lies in electronegativity: the two fluorine atoms strongly polarize the remaining C-H bond, stripping electron density from the hydrogen atom. This grants the −CF2​H group a hydrogen bond acidity comparable to thiophenols or anilines, allowing it to engage with backbone carbonyls in target proteins without introducing the metabolic liabilities of classical donors[2]. Furthermore, replacing a −CF3​ with a −CF2​H group can subtly decrease lipophilicity and modulate molecular conformation, offering a strategic advantage when optimizing ADME properties[3].

Table 1: Comparative Physicochemical Properties
Property4-(Difluoromethyl) Analog ( −CF2​H )4-(Trifluoromethyl) Analog ( −CF3​ )
Classical H-Bond Donors (N-H) 2 (Primary Amine)2 (Primary Amine)
Non-Classical H-Bond Donors 1 (Polarized C-H)0
Relative Lipophilicity ( ΔlogP ) Lower (Context-dependent reduction)Higher (Hansch π = +0.88)
Steric Volume of Substituent ~33 A˚3 ~42.6 A˚3
Primary Interaction Mode Directional H-bonding + Weak HydrophobicPurely Hydrophobic / Steric Fill
Metabolic Liability at C4 Negligible (Deactivated C-H)None (No C-H bond)

Target Engagement & Pharmacodynamic Logic

The choice between these two analogs dictates how the piperidine vector engages the target receptor. While the −CF3​ analog relies on van der Waals forces to occupy lipophilic space, the −CF2​H analog can act as a bioisostere for a hydroxyl or thiol group. This directional hydrogen bonding can lock the molecule into a specific bioactive conformation, often resulting in enhanced target affinity and residence time.

BindingLogic CF2H 4-CF2H Piperidine Analog HBD Lipophilic H-Bond Donor (Polarized C-H) CF2H->HBD Donates H Hydrophobic Hydrophobic Bulk (Steric Fill) CF2H->Hydrophobic Weak Steric CF3 4-CF3 Piperidine Analog CF3->Hydrophobic Strong Steric Target_CF2H Target Protein (H-Bond Acceptor) HBD->Target_CF2H Directional Binding Hydrophobic->Target_CF2H Target_CF3 Target Protein (Hydrophobic Pocket) Hydrophobic->Target_CF3 VdW Interactions

Logical mapping of target engagement modalities for CF2H vs CF3 piperidine analogs.

Self-Validating Experimental Methodologies

To objectively compare these analogs, we employ a self-validating experimental matrix. These protocols are designed with internal controls to ensure that observed differences are strictly due to the C4-substitution.

Protocol A: NMR-Based Assessment of Hydrogen Bond Acidity (Abraham's A Parameter)

Causality: The chemical shift ( δ ) of the −CF2​H proton is highly sensitive to the hydrogen bond basicity of its surrounding solvent. By tracking this shift, we can quantify the donor strength.

  • Sample Preparation: Dissolve 5 mg of the −CF2​H analog in 0.5 mL of three distinct deuterated solvents with ascending H-bond basicity: CDCl3​ (baseline), CD3​CN (moderate), and DMSO−d6​ (strong acceptor).

  • Data Acquisition: Acquire 1H -NMR spectra at 298 K. Isolate the signal for the −CF2​H proton, which typically presents as a distinct triplet due to geminal fluorine coupling ( 2JH−F​≈50−75 Hz).

  • Self-Validation & Analysis: Calculate the change in chemical shift ( Δδ ) relative to CDCl3​ . The use of a non-H-bonding baseline solvent self-validates the assay by eliminating purely electronic or steric confounders. Plot Δδ against the established solvent basicity scales to derive the Abraham's A parameter[2].

Protocol B: High-Throughput Microsomal Clearance ( CLint​ )

Causality: Both groups are designed to block Cytochrome P450 (CYP) oxidation. This assay proves that the residual C-H bond in the −CF2​H group does not introduce a metabolic vulnerability compared to the fully fluorinated −CF3​ group.

  • Incubation: Incubate 1 μ M of each analog with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Split the samples into two arms. Arm 1 receives 1 mM NADPH (cofactor). Arm 2 receives an equivalent volume of buffer (Minus-NADPH Control).

  • Sampling & LC-MS/MS: Extract aliquots at 0, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS (MRM mode).

  • Self-Validation: The Minus-NADPH control is critical. If degradation occurs in Arm 2, it indicates non-CYP mediated instability (e.g., amide hydrolysis at the glycinamide moiety). If Arm 2 is stable, any clearance in Arm 1 is strictly oxidative, validating the comparative stability of the C4-fluorinated vectors.

Workflow Synthesis 1. Compound Prep Amide Coupling NMR 2. NMR Assay Measure Abraham's A Synthesis->NMR Clearance 3. Microsomal Assay LC-MS/MS CL_int Synthesis->Clearance Analysis 4. Data Synthesis Compare Profiles NMR->Analysis Clearance->Analysis

Self-validating experimental workflow for physicochemical and metabolic profiling.

Strategic Recommendations for Drug Developers

When deploying the 2-Amino-1-(piperidin-1-yl)ethan-1-one scaffold:

  • Select the −CF3​ Analog when the target binding pocket is strictly hydrophobic, when maximum lipophilicity is required to drive passive permeability, or when steric bulk is needed to force a specific piperidine chair conformation[1].

  • Select the −CF2​H Analog when you need to rescue aqueous solubility, when lipophilicity (LogP) is creeping too high, or when there is a known hydrogen bond acceptor (like a protein backbone carbonyl) in the target pocket that can be engaged to drastically improve binding thermodynamics[3].

Sources

A Comparative Guide to the Validation of an HPLC Quantitative Assay for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, a novel synthetic intermediate of interest in pharmaceutical development. We will explore the rationale behind method development, the execution of validation studies according to international guidelines, and the interpretation of experimental data to select a method that is truly fit for its intended purpose.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our approach.[1][3][4][5][6] We will not merely present data; we will delve into the causality behind our choices, ensuring a self-validating system built on scientific integrity.

The Analyte: 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Before developing a quantitative assay, understanding the analyte is paramount. Our target molecule, with CAS Number 1783441-58-6, has a molecular weight of 178.18 g/mol and the molecular formula C₇H₁₂F₂N₂O.[7][8]

Key Structural Features & Analytical Considerations:

  • Primary Amine: This basic group is prone to interaction with residual silanols on silica-based HPLC columns, potentially leading to poor peak shape (tailing). The pKa of this group will influence its retention and ionization state with mobile phase pH.

  • Tertiary Amide (within the piperidine ring): This provides some polarity.

  • Difluoromethyl Group: This moiety increases lipophilicity and metabolic stability, suggesting that a reversed-phase HPLC method is appropriate.[9][10][11]

  • Chromophore: The ketone carbonyl group (C=O) is expected to provide UV absorbance, making UV detection a viable and cost-effective choice.

Based on these features, two reversed-phase HPLC (RP-HPLC) methods were developed for comparison: a generic "Rapid Screening Method" and a carefully "Optimized Assay Method."

Method Development: A Tale of Two Approaches

Method A: Rapid Screening Method (Isocratic)

This method represents a common initial approach, prioritizing speed and simplicity. It uses a standard C18 column and a simple isocratic mobile phase.

Method B: Optimized Assay Method (Gradient with Ion-Pairing)

This method was developed to address the anticipated challenges, particularly the basic nature of the primary amine. The goal is to achieve superior peak shape, resolution, and robustness, which are critical for a validated quantitative assay.

ParameterMethod A: Rapid ScreeningMethod B: Optimized Assay
HPLC Column Standard C18, 4.6 x 150 mm, 5 µmHigh-Purity C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase 60:40 Acetonitrile:WaterA: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Mode IsocraticGradient: 10% B to 70% B over 8 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 25°C35°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL5 µL
Run Time 5 minutes10 minutes

Rationale for Optimization (Method B):

  • High-Purity Column: A modern, high-purity silica C18 column with end-capping is chosen to minimize secondary interactions with the basic amine, leading to better peak symmetry.

  • Ion-Pairing Reagent (TFA): Trifluoroacetic acid is added to the mobile phase at a low concentration (0.1%). It serves two purposes: it maintains a low pH (~2.5), ensuring the primary amine is consistently protonated, and the TFA anion pairs with the protonated analyte, masking its charge and further improving peak shape.

  • Gradient Elution: A gradient allows for a stronger mobile phase composition towards the end of the run, ensuring that any potential late-eluting impurities are cleared from the column. It also helps in sharpening the peak of the main analyte.

  • Elevated Temperature: A slightly elevated column temperature (35°C) can improve peak shape and reduce run time by lowering mobile phase viscosity and increasing mass transfer kinetics.

Comparative Validation: Head-to-Head Performance

The validation of an analytical procedure is a comprehensive process to confirm that it is suitable for its intended purpose.[1][2][12] We will now compare both methods based on the validation characteristics outlined in the ICH Q2(R1) guideline.[1][5][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For this, a forced degradation study was performed. The drug substance was subjected to acidic, basic, oxidative, and thermal stress.

dot

cluster_0 Forced Degradation Workflow Analyte Analyte Acid Acid (0.1N HCl, 60°C) Analyte->Acid Base Base (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C Dry Heat) Analyte->Thermal Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples HPLC_Analysis Analyze via HPLC Stressed_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity

Caption: Workflow for the forced degradation study.

Results:

MethodObservationConclusion
Method A Significant peak tailing observed for the main analyte. One degradation product co-eluted with the front of the main peak under basic stress conditions.Not Specific. The method fails to separate the analyte from a potential degradant.
Method B Excellent peak symmetry (Tailing Factor < 1.2). All degradation products were well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis via a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak in all stress conditions.Specific and Stability-Indicating. The method is suitable for quantifying the analyte without interference.
Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[14] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[1]

Experimental Protocol: A series of five standard solutions were prepared from a stock solution, ranging from 80 µg/mL to 120 µg/mL (assuming a target test concentration of 100 µg/mL). Each solution was injected in triplicate.

dot

cluster_1 Linearity Study Logic Stock Stock Solution (e.g., 1 mg/mL) Dilutions Serial Dilutions Stock->Dilutions Levels 5 Concentration Levels (80% to 120%) Dilutions->Levels Injections Triplicate Injections per Level Levels->Injections Data Peak Area vs. Concentration Injections->Data Regression Linear Regression Analysis Data->Regression

Caption: Logical flow of the linearity experiment.

Results:

ParameterMethod A: Rapid ScreeningMethod B: Optimized AssayAcceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mL80 - 120% of nominal
Correlation Coefficient (r²) 0.99750.9998≥ 0.999
Y-intercept Significant bias observedClose to originShould not be significantly different from zero
Residual Plot Patterned distributionRandom distributionRandom distribution of residuals

Analysis: Method B demonstrates superior linearity, with a correlation coefficient that meets the stringent requirements for a quantitative assay. The patterned residual plot for Method A suggests a non-linear relationship or systematic error, likely due to poor peak integration caused by tailing at different concentrations.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference standard.[1][15]

Experimental Protocol: Accuracy was evaluated by analyzing samples at three concentration levels (80%, 100%, and 120% of the target concentration), with three replicate preparations at each level (9 determinations in total).

Results:

Concentration LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)Acceptance Criteria
80%97.5%100.2%98.0% - 102.0%
100%98.1%99.8%98.0% - 102.0%
120%102.8%100.5%98.0% - 102.0%

Analysis: Method B shows excellent accuracy across the entire range, with all recovery values falling comfortably within the typical acceptance criteria. Method A shows a systematic negative bias at lower concentrations and a positive bias at higher concentrations, again likely attributable to integration errors from inconsistent peak shape.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Results:

ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability (n=6) 1.8%0.4%%RSD ≤ 1.0%
Intermediate Precision (n=12) 2.5%0.7%%RSD ≤ 2.0%

Analysis: The results for Method B demonstrate a high degree of precision, with low relative standard deviation (%RSD) for both repeatability and intermediate precision. Method A fails to meet the acceptance criteria, indicating that the method is not sufficiently reproducible for routine quantitative use.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[2][15]

These are typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Results:

ParameterMethod AMethod BSignificance
LOD (S/N ≈ 3:1) 0.1 µg/mL0.03 µg/mLMethod B is more sensitive.
LOQ (S/N ≈ 10:1) 0.3 µg/mL0.1 µg/mLMethod B can reliably quantify lower levels of the analyte, crucial for impurity testing.

Analysis: The sharper, more symmetrical peak shape produced by Method B results in a higher signal-to-noise ratio at low concentrations, yielding significantly better sensitivity (lower LOD and LOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17] This provides an indication of its reliability during normal usage.

Experimental Protocol: Key parameters for Method B were slightly varied, and the effect on the results was observed.

Parameter VariedVariationResult (System Suitability)
Flow Rate ± 0.1 mL/min (0.9 and 1.1)All parameters passed.
Column Temperature ± 2°C (33°C and 37°C)All parameters passed.
Mobile Phase B % ± 2% in gradient compositionAll parameters passed.

Analysis: Method B is robust. Minor, expected variations in method parameters did not significantly impact the system suitability results (e.g., peak tailing, resolution, and repeatability), indicating the method is reliable for routine use in a quality control environment. Method A was not subjected to robustness testing as it failed on core parameters.

Conclusion: A Clear Choice for a Validated Assay

This comparative guide unequivocally demonstrates the superiority of the Optimized Assay Method (Method B) for the quantitative analysis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one.

Validation ParameterMethod A: Rapid ScreeningMethod B: Optimized Assay
Specificity ❌ FAILED✔️ PASSED
Linearity (r²) ❌ FAILED (0.9975)✔️ PASSED (0.9998)
Accuracy ❌ FAILED✔️ PASSED
Precision (%RSD) ❌ FAILED✔️ PASSED
Sensitivity (LOQ) 0.3 µg/mL0.1 µg/mL
Robustness Not Tested✔️ PASSED

While the Rapid Screening Method may offer a quick first look, it lacks the specificity, accuracy, and precision required for a validated quantitative assay. The investment in developing the Optimized Assay Method—by addressing the analyte's specific chemical properties with a high-purity column, an ion-pairing agent, and a controlled gradient—yields a method that is not only fit for purpose but is also robust and reliable. This self-validating system provides high confidence in the quality of the data generated, a non-negotiable requirement in drug development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025, October 22). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (2020, April 21). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023, December 14). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021, September 17). [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. (2024, February 7). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2021, August 3). [Link]

  • [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. PubMed. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]

  • Hplc method development and validation: a review. SciSpace. (2013, March 21). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024, December 11). [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021, June 2). [Link]

  • Recent Progress on Difluoromethylation Methods. SIOC Journals. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. [Link]

Sources

bioisosteric replacement strategies using 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Strategies: Evaluating 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one in Drug Design

As a Senior Application Scientist, I frequently encounter the "hydroxyl cliff" in lead optimization—the frustrating point where a crucial hydroxyl (-OH) group drives target affinity via hydrogen bonding, but completely compromises the molecule's membrane permeability and metabolic stability. To overcome this, modern medicinal chemistry relies on advanced bioisosteric replacements.

This guide provides an in-depth technical evaluation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one , a highly versatile building block. By replacing a traditional hydroxyl group with a difluoromethyl (-CF₂H) moiety on a piperidine scaffold, we leverage the "lipophilic hydrogen bond donor" concept[1]. The N-glycinyl appendage (aminoacetyl group) provides a primary amine handle, making this compound an ideal vector for PROTAC linkers, peptidomimetics, or combinatorial library synthesis.

Structural Analysis & Bioisosteric Rationale

The -CF₂H group is uniquely positioned in the medicinal chemist's toolbox. The highly electronegative fluorine atoms strongly polarize the adjacent C-H bond, rendering the proton electron-deficient. This allows the -CF₂H group to act as a hydrogen bond donor to target backbone carbonyls, much like an -OH or -SH group, but with a significantly lower desolvation penalty[2].

When comparing 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one to its structural analogs, the causality behind its superior performance becomes clear:

  • Target Affinity: Unlike a methyl (-CH₃) or trifluoromethyl (-CF₃) analog, the -CF₂H group maintains the critical hydrogen-bonding interaction required for target engagement[2].

  • Pharmacokinetics: Unlike the hydroxyl (-OH) analog, the -CF₂H group is not a substrate for Phase II glucuronidation, drastically increasing its half-life[3]. Furthermore, the increased lipophilicity drives passive membrane diffusion.

BioisostereLogic Core Target Scaffold: 4-Substituted Piperidine OH -OH Analog (Strong H-Bond Donor) Core->OH Traditional CH3 -CH3 Analog (Lipophilic, No H-Bond) Core->CH3 Lipophilic Shift CF2H -CF2H Analog (Lipophilic H-Bond Donor) Core->CF2H Bioisosteric Replacement Metab Metabolic Vulnerability (Glucuronidation) OH->Metab Perm Poor Membrane Permeability OH->Perm NoTarget Loss of Target Affinity (Missing H-Bond) CH3->NoTarget Optimal Optimal Balance: Target Affinity + Permeability CF2H->Optimal

Logic tree demonstrating the bioisosteric replacement of -OH and -CH3 with -CF2H.

Comparative Performance Data

To objectively evaluate the performance of the -CF₂H substitution, we compare it against the -OH, -CH₃, and -CF₃ analogs of the 2-amino-1-(piperidin-1-yl)ethan-1-one scaffold. The data below synthesizes expected physicochemical and pharmacokinetic parameters based on established literature for these functional groups[1],[2].

Property-OH Analog-CH₃ Analog-CF₃ Analog-CF₂H Analog (Target)
LogP (Calculated) -0.80.51.20.6
H-Bond Acidity (Abraham's A) ~0.600.000.00~0.11
HLM Half-life (t₁/₂, min) 15 (Low)45 (Moderate)>120 (High)85 (High)
PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) 0.5 (Low)15.2 (High)22.4 (High)12.8 (High)

Data Interpretation: The -CF₂H analog successfully bridges the gap. It retains a measurable hydrogen bond donor capacity (A ≈ 0.11) capable of rescuing target binding, while its permeability and metabolic stability closely mirror the purely lipophilic -CH₃ analog.

Self-Validating Experimental Methodologies

To trust the data, the protocols generating them must be robust and self-validating. Below are the definitive workflows for quantifying the bioisosteric advantages of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one.

Protocol A: Determination of H-Bond Acidity via Abraham’s Solute ¹H NMR Analysis

Causality: Computational LogP models often fail to capture the subtle polarization of the -CF₂H bond. By measuring the ¹H NMR chemical shift difference (Δδ) between a non-polar solvent and a strong H-bond accepting solvent, we empirically quantify the H-bond donor strength[1].

  • Sample Preparation: Prepare two separate 0.05 M solutions of the target compound: one in anhydrous CDCl₃ and one in anhydrous DMSO-d₆. Include 0.01% TMS as an internal standard.

  • System Validation: Prepare a 0.05 M solution of 4-fluorophenol (a known strong H-bond donor) as a positive control to verify the H-bond acceptor capacity of the DMSO batch (sensitive to trace water).

  • Acquisition: Acquire ¹H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.

  • Signal Identification: Locate the characteristic triplet signal of the -CF₂H proton. This typically appears between 5.5 and 6.5 ppm and is easily identified by its massive geminal fluorine coupling constant (²JHF ≈ 70 Hz).

  • Calculation: Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃). Convert this to Abraham's A parameter using the established linear regression equation for difluoromethyl groups (A = 0.044 + 0.076 × Δδ)[1].

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: We must prove that the -CF₂H group shields the molecule from the rapid clearance typically seen with -OH groups while avoiding non-specific chemical degradation.

  • Incubation Setup: Dilute the compound from a 10 mM DMSO stock to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide) to precipitate proteins.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP450 degradation.

    • Positive Control: Run Verapamil (a known high-clearance drug) to validate the enzymatic activity of the HLM batch.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CLint) and half-life (t₁/₂).

Workflow Synthesis 1. Compound Prep (CF2H Analog) NMR 2. Abraham's 1H NMR (CDCl3 vs DMSO-d6) Synthesis->NMR HLM 3. HLM Stability Assay (NADPH, 37°C) Synthesis->HLM PAMPA 4. PAMPA Assay (Permeability) Synthesis->PAMPA Data 5. Data Synthesis (LogP, A-value, t1/2) NMR->Data HLM->Data PAMPA->Data

Experimental workflow for evaluating physicochemical and pharmacokinetic properties.

Conclusion

The integration of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one into a drug discovery pipeline represents a highly sophisticated approach to lead optimization. By utilizing the -CF₂H group, medicinal chemists can successfully navigate the competing demands of target affinity and pharmacokinetic viability. The primary amine of the glycinyl moiety ensures that this optimized pharmacophore can be seamlessly incorporated into complex modalities, ensuring its utility at the cutting edge of therapeutic development.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]

  • Zafrani, Y., Sod-Moriah, G., Yeffet, D., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637. URL:[Link]

  • Meyer, C. H., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with[18F]Fluoride. PubMed Central (NIH). URL:[Link]

Sources

Publish Comparison Guide: Structural Validation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the precise 3D structural validation of small, flexible intermediates is a critical bottleneck. 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (MW: ~192 Da) represents a highly specific analytical challenge. It features a difluoromethyl (–CF₂H) group—a vital bioisostere acting as a lipophilic hydrogen bond donor—and a highly flexible, solvent-exposed glycyl (2-aminoethan-1-one) tail.

Determining the exact rotameric conformation of the –CF₂H group and the dihedral angles of the piperidine ring is paramount for optimizing target binding affinity. This guide objectively compares X-ray Crystallography against orthogonal modalities (NMR and Cryo-EM), explaining the biophysical causality behind why X-ray diffraction remains the gold standard for the structural validation of such fluorinated fragments.

The Analytical Challenge: Causality in Fragment Validation

Validating the structure of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one requires overcoming three distinct biophysical hurdles:

  • Low Molecular Weight: At ~192 Da, the fragment lacks the mass required for techniques dependent on large particle sizes (e.g., Cryo-EM).

  • Fluorine Rotameric Ambiguity: The –CF₂H group can adopt multiple rotamers. Because the hydrogen atom acts as a highly directional hydrogen-bond donor, assigning its exact 3D vector is non-negotiable for SBDD.

  • Glycyl Flexibility: The primary amine on the ethan-1-one tail undergoes rapid conformational interconversion in solution, averaging out distance-dependent signals in spectroscopic methods.

Modality Comparison: X-ray vs. NMR vs. Cryo-EM

X-ray Crystallography (The Gold Standard)

X-ray crystallography is the dominant technique for determining the atomic-resolution 3D coordinates of small molecules and protein-ligand complexes [1]. The causality of its superiority here is rooted in electron scattering: X-rays diffract off electron clouds. Because fluorine is highly electronegative and electron-dense, the two fluorine atoms on the piperidine ring provide a strong, unambiguous signal in the electron density map. This allows for the absolute assignment of the –CF₂H rotamer and the exact spatial orientation of the flexible glycyl tail when stabilized within a crystal lattice or protein binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for understanding solution-state dynamics and detecting weak ligand binding [2]. For this compound, ¹H, ¹³C, and ¹⁹F NMR are excellent for confirming bulk purity. ¹⁹F NMR, due to the 100% natural abundance and high gyromagnetic ratio of fluorine, is exquisitely sensitive to changes in the chemical environment, making it a superb tool for binding assays. However, NMR struggles to provide absolute 3D atomic coordinates for such a small, flexible linear fragment de novo. Extracting exact 3D distances requires extensive Nuclear Overhauser Effect (NOE) experiments, which are often averaged out by the rapid motion of the glycyl tail in solution.

Cryo-Electron Microscopy (Cryo-EM)

While Cryo-EM has revolutionized the structural biology of large, dynamic macromolecular complexes, its application to a 192 Da fragment is fundamentally limited [3]. Unless the compound is bound to a massive (>50 kDa), highly rigid protein complex, Cryo-EM cannot resolve it. Even within a large complex, achieving the sub-1.5 Å resolution required to unambiguously differentiate the –CF₂H fluorine atoms from the hydrogen atom is significantly more challenging and computationally intensive in Cryo-EM compared to X-ray crystallography [4].

Quantitative Performance Matrix

ModalityUltimate ResolutionNative StateSample RequirementSuitability for –CF₂H Rotamer Assignment
X-ray Crystallography < 1.0 Å (Small Molecule) / < 1.5 Å (Complex) Solid (Crystal Lattice)High (mg quantities, high purity)Optimal: High electron density of F allows unambiguous assignment.
NMR Spectroscopy Atomic (Ensemble Average)SolutionMedium (Isotope labeling often needed for proteins)Poor (De Novo 3D): Averages out due to rapid solution-state flexibility.
Cryo-EM 1.2 Å – 3.0 ÅFrozen HydratedLow (µg quantities)Sub-optimal: Requires binding to a >50 kDa rigid target; lower contrast for small ligands.

Standardized Experimental Protocol: Self-Validating X-ray Validation

To ensure scientific integrity, the structural validation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one must be conducted using a self-validating protocol . The following methodology describes protein-ligand co-crystallization, designed to eliminate model bias.

Step 1: Complex Preparation & Co-Crystallization

  • Action: Incubate the target protein (e.g., a model kinase) at 10 mg/mL with a 5-fold molar excess of the compound for 2 hours at 4°C.

  • Causality: Pre-incubation ensures saturation of the binding pocket. The flexible glycyl tail is stabilized by intermolecular hydrogen bonds with the protein, locking it into a single observable conformation.

Step 2: X-ray Diffraction Data Collection

  • Action: Flash-freeze the co-crystal in liquid nitrogen (using 20% glycerol as a cryoprotectant) and collect diffraction data at a synchrotron light source (e.g., 1.000 Å wavelength, 100 K).

  • Causality: Cryo-cooling minimizes radiation damage from the high-energy X-ray beam, preserving the delicate carbon-fluorine bonds from radiolytic cleavage.

Step 3: Phasing and Initial Refinement

  • Action: Solve the phase problem using Molecular Replacement (MR) with an apo-protein search model. Perform initial rigid-body refinement without the ligand present in the model.

Step 4: The Self-Validating Step (Omit Map Generation)

  • Action: Generate an Fo-Fc (difference) electron density map.

  • Causality: Because the ligand was intentionally omitted from the initial model, any positive electron density (visualized as a green mesh contoured at >3σ) appearing in the binding pocket is raw, unbiased experimental data. If the density perfectly matches the shape of the difluoromethyl-piperidine ring, the compound's presence and conformation are validated independent of user bias.

Step 5: Final Refinement & Quality Control

  • Action: Build the compound into the omit map density. Refine the structure until the R-work and R-free values converge (typically < 0.20 and < 0.25, respectively).

  • Causality: R-free is calculated using 5% of the diffraction data excluded from refinement. If R-free spikes while R-work drops, the model is overfitted. A tight correlation between the two validates the thermodynamic reality of the structural model.

Workflow Visualization

G Target Compound: 2-Amino-1-(4-(difluoromethyl) piperidin-1-yl)ethan-1-one Decision Structural Validation Pathway Selection Target->Decision XRD X-ray Crystallography (Gold Standard for 3D) Decision->XRD High Resolution 3D NMR NMR Spectroscopy (Solution Dynamics) Decision->NMR Solution State CryoEM Cryo-EM (Large Complexes >50kDa) Decision->CryoEM Large Targets XRD_Steps Co-crystallization & Diffraction Data Collection XRD->XRD_Steps NMR_Steps 1H/13C/19F NMR & NOE/ROE Analysis NMR->NMR_Steps Density Omit Electron Density Map (Unbiased Fo-Fc > 3σ) XRD_Steps->Density Final Validated 3D Coordinates (CF2H Rotamer Confirmed) NMR_Steps->Final Orthogonal Confirmation Density->Final R-work/R-free Validation

Caption: Workflow for the structural validation of fluorinated piperidine fragments.

References

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Insights. Available at:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Resources. Available at:[Link]

  • NanoImaging Services. "Comparing Analytical Techniques for Structural Biology." NanoImaging Services Blog, May 2023. Available at:[Link]

  • Renaud, J. P., et al. "Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery." Nature Reviews Drug Discovery, National Institutes of Health (PMC), 2018. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a chemical's molecular structure and the barrier materials we deploy. 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a highly specialized, nitrogen-containing ketone derivative featuring a fluorinated piperidine scaffold. It is a critical building block in medicinal chemistry, often utilized to synthesize potent enzyme inhibitors[1].

However, the very structural modifications that make this compound biologically valuable—specifically its enhanced lipophilicity and reactive amine moiety—dictate strict, non-negotiable personal protective equipment (PPE) and handling protocols. This guide provides a self-validating, causality-driven framework for safely managing this compound in a research setting.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand why the compound poses a threat. We do not blindly apply safety gear; we engineer barriers against specific molecular behaviors. Based on closely related fluorinated analogs, this compound triggers several GHS hazard classifications, including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2].

  • The Primary Amine Moiety: Amines are inherently basic and nucleophilic. Upon contact with the moisture in human skin or ocular tissue, they cause localized saponification of fats and cellular irritation. This necessitates strict dermal and ocular barriers.

  • The Difluoromethyl Group: Fluorination is deliberately used in drug design to increase metabolic stability and lipophilicity[1]. In a safety context, high lipophilicity means the molecule can permeate biological membranes—and certain porous glove materials—much faster than non-fluorinated analogs.

  • Physical Form (Powder): As a dry powder, the compound is prone to electrostatic aerosolization during weighing, posing a direct inhalation hazard (H335)[2].

HazardLogic Compound 2-Amino-1-(4-(difluoromethyl) piperidin-1-yl)ethan-1-one Amine Primary Amine Moiety (Skin/Eye Irritant) Compound->Amine Fluoro Difluoromethyl Group (High Lipophilicity) Compound->Fluoro Powder Fine Powder Form (Aerosolization Risk) Compound->Powder PPE_Gloves Double Nitrile Gloves (Blocks Dermal Permeation) Amine->PPE_Gloves PPE_Eye Chemical Splash Goggles (Prevents Ocular Damage) Amine->PPE_Eye Fluoro->PPE_Gloves PPE_Resp Fume Hood / N95 (Prevents Inhalation) Powder->PPE_Resp

Fig 1: Structural hazard causality and corresponding PPE mitigation strategies.

The Quantitative PPE Matrix

Following the hierarchy of controls outlined in [3], PPE is our last line of defense, but it must be rigorously quantified. Below is the mandatory PPE matrix for handling this compound.

PPE CategorySpecificationMinimum ThicknessReplacement FrequencyMechanistic Rationale
Primary Gloves Nitrile (Non-powdered)≥ 4 milEvery 2 hours or upon visible contaminationBlocks basic amine irritation; provides standard tactile dexterity for delicate weighing.
Secondary Gloves Nitrile or Neoprene≥ 5 milEvery 4 hoursMitigates enhanced permeation rates caused by the lipophilic difluoromethyl group.
Eye Protection Chemical Splash GogglesANSI Z87.1+N/A (Clean daily with 70% EtOH)Prevents severe ocular damage from H319-classified primary amines; safety glasses are insufficient for powders.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexWeekly or immediately upon spillPrevents dermal exposure. Synthetic blends are prohibited as they can melt or degrade upon chemical contact.
Respiratory Fume Hood (Primary) or N95Face Velocity > 100 fpmDaily (if N95 is used outside hood)Prevents inhalation of fine, electrostatically charged powders (H335 respiratory irritant).

Self-Validating Operational Workflows

Every protocol in a high-functioning laboratory must be self-validating—meaning the procedure inherently checks its own safety and accuracy before the next step can proceed. This methodology aligns with the gold-standard frameworks published in the [4].

Protocol A: Pre-Operation Integrity Check
  • Glove Inflation Test: Before donning, trap air in the primary nitrile gloves and squeeze to test for micro-tears. Validation: The glove must hold pressure for 3 seconds without deflating.

  • Hood Telemetry Verification: Check the digital readout on the chemical fume hood. Validation: Ensure face velocity is between 80–120 feet per minute (fpm). Do not proceed if the alarm is active.

Protocol B: Weighing and Solution Preparation
  • Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Fluorinated powders hold static charge, leading to sudden aerosolization and loss of mass.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one powder.

  • Sealing: Cap the source vial immediately. Causality: Amine-containing compounds can be hygroscopic, absorbing ambient moisture which degrades the sample and alters molarity calculations.

  • Solubilization: Transfer the weighed compound into a pre-labeled volumetric flask. Slowly add the target solvent (e.g., anhydrous DMSO or DMF).

  • Containment: Seal the flask tightly with a PTFE-lined cap before removing it from the fume hood.

Workflow Start Initiate Handling Protocol PPE Don PPE & Inspect Integrity (Lab Coat, Double Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify Face Velocity > 100 fpm) PPE->Hood Weigh Weigh Compound (Use Anti-Static Boat) Hood->Weigh Solvent Dissolve in Target Solvent (e.g., DMSO/DMF) Weigh->Solvent Clean Decontaminate Surfaces (10% Bleach followed by 70% EtOH) Solvent->Clean End Doff PPE & Wash Hands Clean->End

Fig 2: Step-by-step self-validating operational workflow for safe handling and solution preparation.

Spill Response & Decontamination Plan

In the event of a powder spill outside of the fume hood, immediate isolation is required. Do not use a dry brush, as this will aerosolize the fluorinated particles.

  • Isolate & Alert: Restrict access to the immediate 5-foot radius.

  • Containment (The "Wet-Down" Method): Gently place damp absorbent pads (wetted with water or a dilute ethanol mixture) directly over the spilled powder. Causality: Wetting the powder breaks the electrostatic charge and prevents airborne suspension.

  • Collection: Using a plastic scoop, carefully lift the damp pads and the neutralized powder into a heavy-duty hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface area first with a solvent that solubilizes the compound (e.g., 70% Ethanol), followed by a standard laboratory detergent wash to remove any lipophilic residue.

  • Disposal: Seal the waste bag, label it explicitly as "Fluorinated Amine Organic Waste," and transfer it to the designated hazardous waste accumulation area.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." US Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.